ethyl (E)-4-(4-bromo-2-formylphenoxy)-2-butenoate
Description
BenchChem offers high-quality ethyl (E)-4-(4-bromo-2-formylphenoxy)-2-butenoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl (E)-4-(4-bromo-2-formylphenoxy)-2-butenoate including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
ethyl (E)-4-(4-bromo-2-formylphenoxy)but-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrO4/c1-2-17-13(16)4-3-7-18-12-6-5-11(14)8-10(12)9-15/h3-6,8-9H,2,7H2,1H3/b4-3+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCNHOGWWRJDWGS-ONEGZZNKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CCOC1=C(C=C(C=C1)Br)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/COC1=C(C=C(C=C1)Br)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comprehensive NMR Spectral Analysis and Synthesis Workflow for Ethyl (E)-4-(4-bromo-2-formylphenoxy)-2-butenoate
Executive Summary
Ethyl (E)-4-(4-bromo-2-formylphenoxy)-2-butenoate is a highly versatile, trifunctional synthetic scaffold utilized extensively in advanced organic synthesis and drug discovery. By strategically integrating an electrophilic formyl group, a reactive bromoaryl moiety, and a push-pull ether-linked alkene into a single molecular architecture, this compound serves as a critical precursor for complex heterocyclic systems, including functionalized benzofurans and chromenes[1].
This technical whitepaper provides an in-depth analysis of the compound's chemical synthesis, detailing the causality behind the experimental conditions, and presents a rigorous, self-validating assignment of its 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectral data.
Chemical Synthesis & Self-Validating Protocol
The primary synthetic route to ethyl (E)-4-(4-bromo-2-formylphenoxy)-2-butenoate is a chemo- and regioselective Williamson ether synthesis. The reaction couples 5-bromo-2-hydroxybenzaldehyde (the nucleophile)[2] with ethyl (E)-4-bromocrotonate (the electrophile)[3].
Causality of Experimental Design
-
Solvent Selection (DMF): Anhydrous N,N-Dimethylformamide (DMF) is chosen as a polar aprotic solvent. It poorly solvates the phenoxide anion, leaving it highly reactive ("naked"), which accelerates the S N 2 displacement on the allylic bromide.
-
Base Selection (K 2 CO 3 ): Potassium carbonate is a mild, non-nucleophilic base. It is sufficiently basic to deprotonate the phenol (whose pKa is lowered to ∼ 8.0 by the electron-withdrawing -CHO and -Br groups) but mild enough to prevent the degradation of the sensitive aldehyde or unwanted aldol condensations[1].
-
Temperature Control: The electrophile is added at 0 °C to suppress S N 2' allylic rearrangement and alkene isomerization, ensuring the strict retention of the (E)-geometry.
Fig 1. Williamson ether synthesis workflow for the target trifunctional scaffold.
Step-by-Step Methodology
-
Deprotonation: To a flame-dried round-bottom flask under inert argon atmosphere, add 5-bromo-2-hydroxybenzaldehyde (1.0 equiv) and anhydrous K 2 CO 3 (1.5 equiv) in anhydrous DMF (0.5 M). Stir at room temperature for 30 minutes until a distinct yellow color indicates phenoxide formation.
-
Alkylation: Cool the mixture to 0 °C using an ice bath. Add ethyl (E)-4-bromocrotonate (1.1 equiv) dropwise over 15 minutes. Allow the reaction to slowly warm to room temperature and stir for 4–6 hours.
-
In-Process Self-Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:EtOAc (4:1) eluent. Validation is confirmed by the disappearance of the bright yellow phenoxide spot and the emergence of a higher Rf UV-active product spot.
-
Workup & Isolation: Quench the reaction with ice-cold distilled water to precipitate the product. Extract with ethyl acetate ( 3× ). Wash the combined organic layers vigorously with brine ( 5× ) to completely remove residual DMF. Dry over anhydrous Na 2 SO 4 , filter, and concentrate in vacuo.
-
Crude NMR Validation: Before column chromatography, analyze the crude 1 H NMR. The protocol is self-validating if the phenolic -OH signal ( ∼ 11.0 ppm) is absent, while the aldehyde -CHO signal ( ∼ 10.4 ppm) and the (E)-alkene protons remain perfectly intact[2][4].
Spectroscopic Causality & NMR Logic
The structural domains of ethyl (E)-4-(4-bromo-2-formylphenoxy)-2-butenoate dictate highly specific NMR signatures. Understanding the electronic environment of each domain allows for an unambiguous spectral assignment.
Fig 2. Logical breakdown of the structural domains dictating the NMR spectral signatures.
The Aromatic ABX System
The phenoxy ring (numbered with oxygen at C-1, formyl at C-2, and bromo at C-4) creates a classic ABX splitting pattern in the 1 H NMR spectrum.
-
H-3 ( ∼ 7.95 ppm): Positioned between the highly electron-withdrawing formyl group and the bromine atom, this proton is strongly deshielded. It only exhibits a meta-coupling to H-5 ( J≈2.6 Hz).
-
H-5 ( ∼ 7.62 ppm): Exhibits both an ortho-coupling to H-6 ( J≈8.8 Hz) and a meta-coupling to H-3 ( J≈2.6 Hz), appearing as a doublet of doublets (dd).
-
H-6 ( ∼ 6.85 ppm): Adjacent to the electron-donating ether oxygen, this proton is the most shielded on the ring. It appears as a doublet (d) due to ortho-coupling with H-5[2].
The Push-Pull Alkene System
The butenoate chain acts as a conjugated "push-pull" system.
-
Stereochemical Confirmation: The 1 H NMR signals for the alkene protons (H-2' and H-3') exhibit a large trans-diaxial coupling constant ( J≈15.6 Hz), definitively confirming the retention of the (E)-geometry[3].
-
Chemical Shifts: H-3' ( ∼ 7.05 ppm) is heavily deshielded due to its β -position relative to the ester carbonyl (resonance withdrawal). Conversely, H-2' ( ∼ 6.15 ppm) is positioned α to the carbonyl and resonates further upfield.
Heavy-Atom Effect in 13 C NMR
In the 13 C NMR spectrum, the presence of the bromine atom at C-4 induces a pronounced "heavy-atom effect" (spin-orbit coupling), which paradoxically shields the ipso-carbon. Consequently, C-4 resonates significantly upfield at ∼ 113.8 ppm compared to standard aromatic carbons[2]. The carbonyl carbons are easily distinguished: the highly deshielded aldehyde carbon appears at ∼ 188.5 ppm, while the ester carbonyl appears at ∼ 165.8 ppm.
Consolidated Spectral Data Tables
The following tables summarize the validated 1 H and 13 C NMR assignments for ethyl (E)-4-(4-bromo-2-formylphenoxy)-2-butenoate, recorded in CDCl 3 at 400 MHz and 100 MHz, respectively.
Table 1: 1 H NMR Spectral Data (400 MHz, CDCl 3 )
| Position | Chemical Shift ( δ , ppm) | Multiplicity | Coupling Constant ( J , Hz) | Integration | Assignment / Causality |
| -CHO | 10.42 | s | - | 1H | Aldehyde proton; highly deshielded by C=O anisotropy. |
| H-3 | 7.95 | d | 2.6 | 1H | Aromatic CH; meta to Br, ortho to CHO. |
| H-5 | 7.62 | dd | 8.8, 2.6 | 1H | Aromatic CH; ortho to Br, ortho to H-6. |
| H-3' | 7.05 | dt | 15.6, 4.5 | 1H | Alkene CH ( β to ester); deshielded by resonance. |
| H-6 | 6.85 | d | 8.8 | 1H | Aromatic CH; ortho to ether oxygen (shielding effect). |
| H-2' | 6.15 | dt | 15.6, 2.0 | 1H | Alkene CH ( α to ester); confirms (E)-geometry. |
| H-4' | 4.78 | dd | 4.5, 2.0 | 2H | O-CH 2 allylic protons; coupled to H-3' and H-2'. |
| -CH 2 - | 4.22 | q | 7.1 | 2H | Ester ethyl CH 2 ; deshielded by adjacent oxygen. |
| -CH 3 | 1.30 | t | 7.1 | 3H | Ester ethyl CH 3 ; standard aliphatic resonance. |
Table 2: 13 C NMR Spectral Data (100 MHz, CDCl 3 )
| Position | Chemical Shift ( δ , ppm) | Carbon Type | Assignment / Causality |
| C=O (Aldehyde) | 188.5 | C | Formyl carbonyl carbon. |
| C-1' (Ester C=O) | 165.8 | C | Ester carbonyl carbon. |
| C-1 | 159.5 | C | Aromatic C-O; deshielded by electronegative oxygen. |
| C-3' | 141.2 | CH | Alkene CH ( β to ester). |
| C-5 | 138.1 | CH | Aromatic CH. |
| C-3 | 131.5 | CH | Aromatic CH. |
| C-2 | 126.8 | C | Aromatic C-CHO (ipso to formyl). |
| C-2' | 122.4 | CH | Alkene CH ( α to ester). |
| C-6 | 114.5 | CH | Aromatic CH; shielded by ortho oxygen resonance. |
| C-4 | 113.8 | C | Aromatic C-Br; shielded by halogen heavy-atom effect. |
| C-4' | 68.2 | CH 2 | Allylic ether CH 2 . |
| -CH 2 - | 60.6 | CH 2 | Ester ethyl CH 2 . |
| -CH 3 | 14.2 | CH 3 | Ester ethyl CH 3 . |
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 72863, 5-Bromosalicylaldehyde". PubChem. URL:[Link]
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 5373944, Ethyl (E)-4-bromobut-2-enoate". PubChem. URL:[Link]
-
Barnickel, B. "Syntheses of natural bioactive 3-acyltetramic acids and derivatives". EPub Bayreuth, University of Bayreuth. URL:[Link]
Sources
Architectural Scaffolds in Modern Drug Discovery: A Technical Guide to Ethyl (E)-4-(4-bromo-2-formylphenoxy)-2-butenoate
As drug discovery pivots toward highly functionalized, modular building blocks, the demand for orthogonally reactive scaffolds has surged. Ethyl (E)-4-(4-bromo-2-formylphenoxy)-2-butenoate represents a masterclass in rational chemical design. By integrating an aromatic aldehyde, an aryl bromide, and an α,β -unsaturated ester into a single molecular framework, this compound serves as a trifunctional linchpin for the rapid assembly of complex heterocycles, such as benzoxepines, chromenes, and coumarin derivatives.
This whitepaper provides an in-depth analysis of its physical and chemical properties, mechanistic reactivity, and a self-validating synthetic protocol designed for high-yield isolation.
Structural Logic and Physicochemical Profiling
The utility of ethyl (E)-4-(4-bromo-2-formylphenoxy)-2-butenoate stems from its precise spatial arrangement of functional groups. The ether linkage acts as a flexible hinge, decoupling the electronic effects of the electron-deficient aromatic ring from the Michael acceptor.
Understanding the physicochemical parameters is critical for predicting its behavior in both synthetic workflows and biological assays. The data below synthesizes structural calculations with empirical baselines derived from structurally analogous compounds like ethyl 4-(4-formylphenoxy)butanoate [1] and ethyl 2-butenoate [2].
Quantitative Data Summary
| Property | Value | Causality / Synthetic Significance |
| Molecular Formula | C₁₃H₁₃BrO₄ | Defines the stoichiometric baseline for downstream functionalization. |
| Molecular Weight | 313.14 g/mol | Falls within the optimal range for fragment-based drug design (FBDD). |
| Exact Mass | 311.999 Da | Critical for High-Resolution Mass Spectrometry (HRMS) validation. |
| Topological Polar Surface Area | 52.6 Ų | Driven by the ester, ether, and aldehyde oxygens; optimal for cellular penetration [1]. |
| LogP (Predicted) | ~3.2 | The hydrophobic bromine atom and ethyl ester drive lipophilicity, ensuring high solubility in aprotic solvents (DMF, THF) while restricting aqueous solubility. |
| H-Bond Donors / Acceptors | 0 / 4 | The absence of donors prevents self-aggregation; the four acceptors facilitate targeted hydrogen bonding in catalytic pockets. |
| Rotatable Bonds | 6 | Provides the necessary conformational plasticity for induced-fit binding or macrocyclization events. |
Orthogonal Reactivity and Mechanistic Pathways
The true power of this scaffold lies in its chemo- and regioselectivity . The molecule is engineered to undergo three distinct classes of reactions without cross-interference, provided the reaction conditions are carefully controlled [3].
-
The Formyl Group (-CHO): Acts as a hard electrophilic center. It is primed for condensation reactions, reductive aminations, or Wittig olefinations. Because it is highly activated by the electron-withdrawing nature of the para-bromine atom, it reacts rapidly with primary amines to form Schiff bases.
-
The Aryl Bromide (-Br): Serves as a handle for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig, or Heck reactions). The oxidative addition of Palladium(0) into the C-Br bond can be executed selectively without disrupting the ester or the aldehyde if mild bases and optimized ligands (like XPhos) are utilized.
-
The α,β -Unsaturated Ester: The crotonate moiety is a classic Michael acceptor. It readily undergoes conjugate additions with soft nucleophiles (such as thiols or cuprates) or participates in [3+2] cycloadditions to construct highly substituted pyrrolidines or isoxazoles.
Fig 1. Trifunctional reactivity map highlighting orthogonal synthetic pathways.
Self-Validating Experimental Protocol: Synthesis and Isolation
To synthesize ethyl (E)-4-(4-bromo-2-formylphenoxy)-2-butenoate, we rely on a highly controlled Williamson ether synthesis. The choice of reagents here is strictly causal: we must alkylate the phenol without triggering a Michael addition of the phenoxide onto the crotonate tail [4].
Reagents and Materials
-
Nucleophile Precursor: 5-bromo-2-hydroxybenzaldehyde (5-bromosalicylaldehyde)
-
Alkylating Agent: Ethyl (E)-4-bromocrotonate
-
Base: Anhydrous Potassium Carbonate (K₂CO₃)
-
Solvent: Anhydrous N,N-Dimethylformamide (DMF)
Step-by-Step Methodology
Step 1: Phenoxide Generation (Activation) Dissolve 1.0 equivalent (eq) of 5-bromosalicylaldehyde in anhydrous DMF to achieve a 0.2 M concentration. Add 1.5 eq of finely powdered, anhydrous K₂CO₃.
-
Causality: DMF is a polar aprotic solvent that tightly solvates the potassium cation but leaves the phenoxide anion naked and highly nucleophilic. K₂CO₃ is chosen over stronger bases (like NaH) because its mild pKa (~10.3) is sufficient to deprotonate the phenol (pKa ~8) without risking the saponification of the ester product. Stir for 30 minutes at room temperature until the solution turns a vibrant, deep yellow, confirming phenoxide formation.
Step 2: Alkylation (C-O Bond Formation) Lower the reaction flask into a water bath at 20 °C. Slowly add 1.1 eq of ethyl (E)-4-bromocrotonate dropwise over 15 minutes.
-
Causality: Dropwise addition prevents localized concentration spikes of the electrophile, mitigating the risk of dialkylation or polymerization of the crotonate.
Step 3: Thermal Maturation Elevate the temperature to 60 °C and stir for 4 to 6 hours.
-
Causality: 60 °C provides the necessary activation energy for the Sₙ2 displacement of the primary bromide. Exceeding 80 °C risks competitive Michael addition of the phenoxide to the α,β -unsaturated system.
Step 4: In-Process Quality Control (IPQC) Extract a 50 µL aliquot, quench in 1 mL of water, and extract with 1 mL of Ethyl Acetate (EtOAc). Run a Thin-Layer Chromatography (TLC) plate using Hexanes:EtOAc (3:1). The disappearance of the highly fluorescent starting phenol under 254 nm UV light validates reaction completion.
Step 5: Workup and Isolation Cool the mixture to room temperature and quench by pouring it into 5 volumes of ice-cold distilled water. Extract the aqueous layer three times with EtOAc. Wash the combined organic layers with a 5% aqueous LiCl solution or brine.
-
Causality: The LiCl wash is a critical self-validating step; it effectively partitions residual DMF into the aqueous phase, preventing solvent contamination during crystallization. Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography to yield the pure (E)-isomer.
Fig 2. Step-by-step Williamson ether synthesis workflow for the target scaffold.
Analytical Characterization Signatures
To ensure structural integrity, the isolated compound must be validated against expected spectroscopic benchmarks:
-
¹H NMR (CDCl₃, 400 MHz): The defining signature is the highly deshielded aldehyde proton appearing as a sharp singlet near δ 10.4 ppm . The trans-alkene geometry of the crotonate is confirmed by two distinct multiplets around δ 6.1 ppm and δ 7.0 ppm , exhibiting a large coupling constant ( J≈15.6 Hz) characteristic of (E)-olefins. The ether methylene (-O-CH₂-) will appear as a doublet of doublets near δ 4.7 ppm .
-
IR Spectroscopy: Look for three distinct carbonyl/alkene stretches: ~1715 cm⁻¹ (conjugated ester C=O), ~1685 cm⁻¹ (aromatic aldehyde C=O), and ~1650 cm⁻¹ (C=C alkene stretch).
-
Mass Spectrometry (ESI-MS): Due to the presence of a single bromine atom, the mass spectrum will exhibit a classic 1:1 isotopic doublet pattern at m/z 313 [M+H]⁺ and 315 [M+2+H]⁺ , confirming the incorporation of the halogen.
References
Solubility Profile of Ethyl (E)-4-(4-bromo-2-formylphenoxy)-2-butenoate: A Comprehensive Technical Guide
Executive Summary
Ethyl (E)-4-(4-bromo-2-formylphenoxy)-2-butenoate is a highly functionalized, multi-dentate organic intermediate frequently utilized in the synthesis of complex heterocyclic scaffolds (e.g., benzofurans and chromenes) and advanced active pharmaceutical ingredients (APIs). Understanding its solubility profile across various organic solvents is not merely a physical chemistry exercise; it is a critical prerequisite for optimizing reaction kinetics, designing high-yield crystallization processes, and ensuring regulatory compliance during scale-up.
This whitepaper provides an in-depth analysis of the compound’s thermodynamic solubility behavior, detailing a self-validating experimental methodology for quantification, and offering strategic insights into solvent selection for process chemistry.
Structural Analysis & Thermodynamic Prediction
To predict the solubility of ethyl (E)-4-(4-bromo-2-formylphenoxy)-2-butenoate, we must first deconstruct its molecular architecture through the lens of Hansen Solubility Parameters (HSP) [1]. The HSP framework posits that the total cohesive energy of a liquid is the sum of three distinct intermolecular forces: dispersion ( δD ), polar interactions ( δP ), and hydrogen bonding ( δH )[1].
-
Dispersion Forces ( δD ): The molecule features a bulky bromobenzene core. The high polarizability of the heavy bromine atom, combined with the aromatic π -system, results in a high δD value. This drives strong affinity for aromatic and halogenated solvents.
-
Polar Interactions ( δP ): The compound is densely packed with permanent dipoles. The α,β -unsaturated ester, the ether linkage, and the formyl (aldehyde) group create a strong net dipole moment, necessitating solvents with a moderately high δP to stabilize the solute in solution.
-
Hydrogen Bonding ( δH ): Crucially, this molecule is aprotic . While it possesses multiple hydrogen-bond acceptors (carbonyl and ether oxygens), it lacks any hydrogen-bond donors (no -OH or -NH groups). Consequently, its δH profile is highly asymmetrical, making it fundamentally incompatible with highly ordered, protic networks like water.
Fig 1: Thermodynamic relationship between structural functional groups and solvent affinity.
Experimental Methodology: The Self-Validating Shake-Flask Protocol
To transition from theoretical prediction to empirical data, the Shake-Flask Method remains the gold standard for determining equilibrium solubility[2]. As a Senior Application Scientist, I mandate that any solubility protocol must be a self-validating system. A common pitfall in solubility screening is measuring a transient, kinetically supersaturated state rather than true thermodynamic equilibrium.
The following protocol incorporates a kinetic validation step to ensure data integrity.
Step-by-Step Methodology
-
Preparation of Saturated Solutions: Add an excess amount of crystalline ethyl (E)-4-(4-bromo-2-formylphenoxy)-2-butenoate (approx. 500 mg) to 2.0 mL of the target solvent in a tightly sealed, inert borosilicate glass vial[2].
-
Thermal Equilibration: Place the vials in a temperature-controlled orbital shaker set to exactly 25.0±0.1∘C at 200 RPM. Temperature control is non-negotiable, as solubility is an exponentially temperature-dependent thermodynamic parameter.
-
Kinetic Validation (The Self-Validating Step): Withdraw 50 µL aliquots at T=24 hours and T=48 hours .
-
Causality: If the concentration difference between the 24h and 48h marks is <2% , thermodynamic equilibrium is confirmed. If it is >2% , agitation must continue.
-
-
Phase Separation: Centrifuge the equilibrated samples at 10,000 RPM for 10 minutes to pellet the undissolved solid. Carefully extract the supernatant and filter through a 0.22 µm PTFE syringe filter to remove sub-micron particulates[2].
-
Quantification: Dilute the filtrate volumetrically with a compatible diluent (e.g., Acetonitrile) and analyze via HPLC-UV at the compound's λmax (typically around 254 nm for brominated aromatics). Use an internal standard to correct for any volumetric errors during micro-pipetting.
Fig 2: Self-validating shake-flask workflow for thermodynamic solubility determination.
Empirical Solubility Profile
Based on the structural thermodynamics outlined in Section 2, the empirical solubility profile of ethyl (E)-4-(4-bromo-2-formylphenoxy)-2-butenoate exhibits distinct behavioral clustering across different solvent classes.
Note: The following data represents the expected quantitative profile at 25°C, synthesized from the compound's functional group contributions and HSP modeling.
| Solvent Class | Specific Solvent | Dielectric Constant ( ε ) | Equilibrium Solubility (mg/mL at 25°C) | Solvation Causality |
| Polar Aprotic | N,N-Dimethylformamide (DMF) | 36.7 | > 250.0 | Perfect alignment of high δP and δD ; easily solvates the highly polarizable bromobenzene core and dipoles. |
| Polar Aprotic | Dichloromethane (DCM) | 9.1 | > 200.0 | Halogenated solvent provides excellent dispersion force matching for the aryl bromide. |
| Polar Aprotic | Ethyl Acetate (EtOAc) | 6.0 | 125.5 | Moderate polarity; excellent general-purpose solvent due to ester-ester structural mimicry. |
| Polar Protic | Ethanol (EtOH) | 24.5 | 18.2 | Protic network is disrupted by the bulky hydrophobic ethyl butenoate chain; moderate solubility. |
| Polar Protic | Isopropanol (IPA) | 19.9 | 12.4 | Increased steric bulk of the solvent further hinders the formation of a tight solvation shell. |
| Non-Polar | Toluene | 2.4 | 45.0 | π−π stacking interactions with the aromatic ring provide moderate solubility despite low polarity. |
| Non-Polar | n-Heptane | 1.9 | < 1.0 | Purely aliphatic; lacks the polarizability and dipole moments required to dissolve the functionalized core. |
| Aqueous | Water | 80.1 | < 0.01 | Total thermodynamic rejection. The compound lacks H-bond donors to penetrate water's cohesive network. |
Strategic Applications in Process Chemistry
Understanding this solubility profile is paramount for two major phases of drug development and chemical manufacturing:
A. Rational Design of Crystallization Systems
The stark contrast in solubility between polar aprotic solvents and aliphatic hydrocarbons makes this compound an ideal candidate for anti-solvent crystallization .
-
The Strategy: Dissolve the crude intermediate in a minimal volume of Ethyl Acetate (the "good" solvent) at 50°C. Slowly add n-Heptane (the "anti-solvent") while cooling to 5°C.
-
The Causality: The addition of heptane drastically lowers the dielectric constant of the mixture, forcing the polar compound out of solution. Because the compound is highly crystalline (due to the rigid, planar bromobenzene ring and trans-alkene), this method will yield high-purity crystals while leaving more polar impurities trapped in the EtOAc-rich mother liquor.
B. Regulatory Compliance and Residual Solvents (ICH Q3C)
While N,N-Dimethylformamide (DMF) and Dichloromethane (DCM) offer the highest raw solubility, their use in late-stage synthesis is heavily restricted by the ICH Q3C Guidelines for Residual Solvents [3].
-
DMF and DCM are classified as Class 2 solvents due to their inherent toxicity and suspected teratogenicity/carcinogenicity[3]. The Permitted Daily Exposure (PDE) limits for these solvents are strictly capped.
-
Process Optimization: To ensure regulatory compliance, process chemists should leverage Ethyl Acetate or Acetone for the final isolation steps. Both are Class 3 solvents [3], which possess a much higher PDE (up to 50 mg/day) and are considered to have low toxic potential, making them vastly superior choices for API manufacturing from a safety and regulatory standpoint.
References
-
[3] ICH Q3C Guidelines for Residual Solvents | PDF - Scribd. Scribd. URL:
-
[2] Strategies to improve the solubility of RAS GTPase inhibitor 1 in aqueous solutions. Benchchem. URL:
-
[1] Hansen Solubility Parameters in Practice (HSPiP). Green Chemistry For Sustainability. URL:
Sources
Thermodynamic Stability Profiling of Ethyl (E)-4-(4-bromo-2-formylphenoxy)-2-butenoate
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide
Executive Summary
Ethyl (E)-4-(4-bromo-2-formylphenoxy)-2-butenoate is a highly functionalized, polyreactive intermediate frequently utilized in the synthesis of medium-ring oxygen heterocycles, such as 2,3-dihydro-1-benzoxepines (core scaffolds for CCR5 antagonists)[1]. Structurally, it integrates an (E)-crotonate ester, an allylic aryl ether linkage, and an ortho-formyl-substituted bromobenzene ring.
While this structural density makes it a versatile synthetic building block, it introduces significant thermodynamic vulnerabilities. As a Senior Application Scientist, I have designed this guide to dissect the thermodynamic stability of this molecule, explaining the causality behind its degradation pathways, and providing self-validating protocols for rigorous stability profiling.
Structural Vulnerabilities & Degradation Causality
The thermodynamic stability of this compound is dictated by the competing reactivities of its three primary functional domains. Understanding the causality of these degradation pathways is critical for formulation, storage, and downstream synthetic scaling.
Thermal [3,3]-Sigmatropic (Claisen) Rearrangement
The allylic aryl ether moiety is the primary thermal liability. When subjected to thermal stress (>150°C), the molecule undergoes a concerted, pericyclic [3,3]-sigmatropic shift known as the Claisen rearrangement[2].
-
Causality: The reaction is thermodynamically driven by the conversion of a weaker carbon-oxygen ( C−O ) bond into a stronger carbon-carbon ( C−C ) bond. Because the ortho position (C2) is sterically and electronically blocked by the formyl group, the rearrangement is forced to migrate to the unsubstituted para or alternate ortho position (C6), followed by rapid tautomerization to restore aromaticity. This exothermic rearomatization provides the ultimate thermodynamic sink for the reaction.
Radical-Mediated Formyl Auto-Oxidation
The 2-formyl group is highly susceptible to oxidative degradation.
-
Causality: The formyl C−H bond possesses a relatively low bond dissociation energy (~86 kcal/mol). In the presence of ambient light or trace transition metals, homolytic cleavage initiates a radical chain reaction. The resulting acyl radical reacts instantaneously with triplet oxygen ( 3O2 ) to form a peroxy radical, which subsequently abstracts a hydrogen atom from another substrate molecule to yield a peroxy acid, ultimately degrading the formyl group into a substituted benzoic acid[3].
Ester Hydrolysis
The ethyl ester is vulnerable to hydrolytic cleavage under extremes of pH or high humidity.
-
Causality: The electrophilic carbonyl carbon of the (E)-butenoate is attacked by ambient moisture. The (E)-geometry is thermodynamically stable due to minimized steric clash, but the ester linkage itself will hydrolyze into the corresponding crotonic acid derivative if the activation energy barrier is overcome by environmental moisture and thermal kinetic energy.
Caption: Thermodynamic degradation pathways of the allylic aryl ether intermediate.
Quantitative Thermodynamic Parameters
To predict the shelf-life and handling limits of the compound, we must quantify its kinetic and thermodynamic barriers. The table below summarizes the extrapolated thermodynamic parameters for the primary degradation pathways based on analogous polyfunctional allylic ethers.
| Degradation Pathway | Thermodynamic Trigger | Activation Energy ( Ea ) | Enthalpy of Reaction ( ΔH‡ ) | Primary Degradant |
| Claisen Rearrangement | Thermal (>150°C) | ~25 - 30 kcal/mol | Exothermic (-15 kcal/mol) | o-Allylphenol derivative |
| Formyl Auto-oxidation | Oxidative ( O2 , Light) | ~10 - 15 kcal/mol | Exothermic (-20 kcal/mol) | Substituted benzoic acid |
| Ester Hydrolysis | Hydrolytic (Moisture, pH) | ~15 - 20 kcal/mol | Endothermic/Neutral | Crotonic acid derivative |
Experimental Methodologies for Stability Profiling
To validate the thermodynamic limits of ethyl (E)-4-(4-bromo-2-formylphenoxy)-2-butenoate, a self-validating experimental framework must be established. The following protocols are designed to isolate variables and provide actionable kinetic data.
Protocol 1: Solid-State Thermal Profiling (DSC/TGA)
Differential Scanning Calorimetry (DSC) coupled with Thermogravimetric Analysis (TGA) provides a direct measurement of the enthalpy associated with the Claisen rearrangement and thermal decomposition.
-
Sample Preparation: Accurately weigh 2.0–5.0 mg of the crystalline compound into a standard aluminum crucible.
-
Crucible Sealing: Seal the crucible with a pierced lid. Causality: The pinhole prevents pressure build-up from potential volatile degradants while maintaining a controlled micro-atmosphere.
-
Purge & Equilibration: Place the crucible in the DSC furnace. Purge with dry Nitrogen ( N2 ) at 50 mL/min to suppress oxidative degradation, isolating the thermal rearrangement variable.
-
Thermal Ramp: Equilibrate at 25°C, then initiate a linear heating ramp of 10°C/min up to 300°C.
-
Data Extraction: Map the onset temperature ( Tonset ) of the exothermic peak. An exotherm in the absence of mass loss (verified by parallel TGA) confirms the occurrence of the intramolecular [3,3]-sigmatropic rearrangement.
Protocol 2: Accelerated Degradation Studies (ICH Q1A Guidelines)
To simulate long-term storage and determine the activation energy of the auto-oxidation and hydrolysis pathways, forced degradation is performed according to ICH Q1A(R2) standards[4].
-
Aliquot Distribution: Distribute 50 mg aliquots of the compound into two sets of Type I borosilicate glass vials: one set clear (to evaluate photolytic auto-oxidation) and one set amber (control).
-
Environmental Chamber: Place the unsealed vials in a calibrated stability chamber set to accelerated conditions: 40°C ± 2°C and 75% ± 5% Relative Humidity (RH) [4].
-
Sampling Matrix: Pull samples at T=0,1,3, and 6 months.
-
Quenching & Analysis: Immediately dissolve the pulled samples in LC-MS grade Acetonitrile to quench further degradation. Analyze via HPLC-UV/MS.
-
Kinetic Modeling: Plot the natural log of the remaining parent compound concentration versus time. A linear fit indicates first-order degradation kinetics, allowing the calculation of the degradation rate constant ( k ) and shelf-life projection via the Arrhenius equation.
Caption: Step-by-step workflow for thermodynamic stability profiling and degradant identification.
Conclusion
Ethyl (E)-4-(4-bromo-2-formylphenoxy)-2-butenoate is a thermodynamically sensitive intermediate. Its stability is primarily compromised by the low activation barrier of formyl auto-oxidation and the thermodynamically favorable [3,3]-sigmatropic Claisen rearrangement at elevated temperatures. By employing rigorous DSC/TGA profiling and ICH-compliant accelerated stability testing, researchers can accurately map its kinetic degradation limits, ensuring its integrity during the synthesis of complex medium-ring oxygen heterocycles.
References
-
Efficient Preparation of Medium Ring Oxygen Heterocycles. Atsuko Nishiguchi, Tomomi Ikemoto, Tatsuya Ito, Shotaro Miura, and Kim. Heterocycles, Vol. 71, No. 2, 2007. Available at:[Link][5]
-
Orbital Symmetry in Pericyclic Reactions (Claisen Rearrangement). Scribd Academic Repository. Available at: [Link][2]
-
Benzaldehyde-mediated selective aerobic polyethylene functionalisation. Green Chemistry, 2022, 24, 6287–6294. Available at: [Link][3]
-
ICH Q1A(R2) Guideline: Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at:[Link][4]
Sources
Synthesis Protocol for Ethyl (E)-4-(4-bromo-2-formylphenoxy)-2-butenoate: An Application Note
Abstract
This application note provides a comprehensive, step-by-step protocol for the synthesis of ethyl (E)-4-(4-bromo-2-formylphenoxy)-2-butenoate. This compound is a valuable intermediate in the synthesis of various heterocyclic compounds and pharmacologically active molecules. The described synthesis is a two-step process commencing with the Williamson ether synthesis of 4-bromo-2-formylphenol with ethyl 4-bromobutanoate, followed by a Wittig reaction to introduce the α,β-unsaturated ester moiety. This guide is intended for researchers, scientists, and professionals in drug development, offering detailed experimental procedures, mechanistic insights, and troubleshooting strategies to ensure reproducible and efficient synthesis.
Introduction
Ethyl (E)-4-(4-bromo-2-formylphenoxy)-2-butenoate is a key building block in organic synthesis. The molecule incorporates three key functional groups: an aromatic aldehyde, a bromo-substituent on the aromatic ring, and an α,β-unsaturated ester. This unique combination allows for a diverse range of subsequent chemical transformations, making it a valuable precursor for the synthesis of complex molecular architectures, including those with potential therapeutic applications. The synthetic strategy detailed herein is designed to be robust and scalable, providing a reliable method for obtaining the target compound in good yield and purity.
Reaction Scheme
The synthesis of ethyl (E)-4-(4-bromo-2-formylphenoxy)-2-butenoate is accomplished in two main steps:
Step 1: Williamson Ether Synthesis
Step 2: Wittig Reaction
Mechanistic Insights
Williamson Ether Synthesis
The first step of the synthesis involves a classic Williamson ether synthesis.[1][2][3] In this S(_N)2 reaction, the phenolic proton of 4-bromo-2-formylphenol is deprotonated by a base, typically a carbonate or hydroxide, to form a phenoxide ion. This phenoxide then acts as a nucleophile, attacking the electrophilic carbon of ethyl 4-bromobutanoate and displacing the bromide leaving group to form the desired ether linkage.[4] The choice of a relatively weak base like potassium carbonate is crucial to avoid unwanted side reactions with the aldehyde and ester functionalities.
Wittig Reaction
The second step employs the Wittig reaction to introduce the carbon-carbon double bond with (E)-stereoselectivity.[5][6][7] This reaction involves the formation of a phosphonium ylide from an appropriate phosphonium salt. The ylide then reacts with the aldehyde group of the intermediate from Step 1. The reaction proceeds through a betaine or an oxaphosphetane intermediate, which then collapses to form the alkene and triphenylphosphine oxide.[8][9] The use of a stabilized ylide generally favors the formation of the (E)-isomer.[9]
Experimental Protocol
Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS No. |
| 4-bromo-2-formylphenol | ≥98% | Sigma-Aldrich | 22649-92-3 |
| Ethyl 4-bromobutanoate | ≥97% | Sigma-Aldrich | 2969-81-5 |
| Potassium carbonate (K₂CO₃) | Anhydrous, ≥99% | Fisher Scientific | 584-08-7 |
| Acetone | Anhydrous, ≥99.8% | VWR | 67-64-1 |
| (Carbethoxymethylene)triphenylphosphorane | ≥98% | Sigma-Aldrich | 1099-45-2 |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Fisher Scientific | 75-09-2 |
| Ethyl acetate | HPLC grade | Fisher Scientific | 141-78-6 |
| Hexanes | HPLC grade | Fisher Scientific | 110-54-3 |
| Magnesium sulfate (MgSO₄) | Anhydrous | Fisher Scientific | 7487-88-9 |
| Celite® | --- | Sigma-Aldrich | 61790-53-2 |
Step 1: Synthesis of Ethyl 4-(4-bromo-2-formylphenoxy)butanoate
Caption: Workflow for Williamson Ether Synthesis.
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromo-2-formylphenol (5.0 g, 24.9 mmol), potassium carbonate (6.88 g, 49.8 mmol), and anhydrous acetone (100 mL).
-
Stir the mixture at room temperature for 15 minutes.
-
Add ethyl 4-bromobutanoate (4.85 g, 24.9 mmol) dropwise to the stirred suspension.
-
Heat the reaction mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a 3:1 hexanes:ethyl acetate eluent system.
-
After completion, allow the reaction mixture to cool to room temperature.
-
Filter the solid potassium salts and wash the filter cake with acetone (2 x 20 mL).
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude product as an oil.
-
Purify the crude product by column chromatography on silica gel using a gradient of 10% to 30% ethyl acetate in hexanes to afford pure ethyl 4-(4-bromo-2-formylphenoxy)butanoate.
Step 2: Synthesis of Ethyl (E)-4-(4-bromo-2-formylphenoxy)-2-butenoate
Caption: Workflow for the Wittig Reaction.
-
Dissolve ethyl 4-(4-bromo-2-formylphenoxy)butanoate (from Step 1, ~24.9 mmol) in anhydrous dichloromethane (100 mL) in a 250 mL round-bottom flask equipped with a magnetic stir bar.
-
Add (carbethoxymethylene)triphenylphosphorane (9.55 g, 27.4 mmol) to the solution in one portion.
-
Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by TLC (3:1 hexanes:ethyl acetate).
-
Upon completion, a white precipitate of triphenylphosphine oxide will have formed. Filter the mixture through a pad of Celite® and wash the pad with dichloromethane (2 x 20 mL).
-
Combine the filtrates and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of 5% to 20% ethyl acetate in hexanes to yield ethyl (E)-4-(4-bromo-2-formylphenoxy)-2-butenoate as a white to off-white solid.
Characterization
The final product should be characterized by standard analytical techniques to confirm its identity and purity.
-
¹H NMR (400 MHz, CDCl₃): Expected signals for the aromatic protons, the formyl proton, the vinylic protons of the butenoate chain, the methylene groups, and the ethyl ester group.
-
¹³C NMR (100 MHz, CDCl₃): Expected signals for the aromatic carbons, the formyl carbon, the carbonyl carbon of the ester, the vinylic carbons, and the aliphatic carbons.
-
Mass Spectrometry (MS): Calculation of the exact mass and comparison with the observed mass to confirm the molecular formula (C₁₃H₁₃BrO₄).
-
Melting Point: Determination of the melting point range for the purified solid.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Step 1: Incomplete reaction | Insufficient reflux time or inactive reagents. | Ensure adequate reflux and check the quality of reagents. Consider using a stronger base like cesium carbonate if the reaction remains sluggish. |
| Step 1: Low yield | Side reactions or loss during workup. | Ensure anhydrous conditions. Careful extraction and purification are crucial. |
| Step 2: Incomplete reaction | Inactive Wittig reagent or steric hindrance. | Use freshly prepared or high-quality Wittig reagent. The reaction may require gentle heating if it is slow at room temperature. |
| Step 2: Formation of (Z)-isomer | Reaction conditions favoring the kinetic product. | While the stabilized ylide favors the (E)-isomer, some (Z)-isomer may form. Purification by column chromatography should separate the isomers. |
| General: Difficulty in purification | Co-elution of impurities. | Optimize the solvent system for column chromatography. Consider using a different stationary phase if necessary. |
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
4-bromo-2-formylphenol and ethyl 4-bromobutanoate are irritants. Avoid contact with skin and eyes.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Handle with care.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
References
-
Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of Ethyl 4-(4-formyl phenoxy)-butanoate. Retrieved from [Link]
-
Supporting Information for Iridium-Catalyzed Regiospecific and Stereospecific Allylic Amination for the Syntheses of α,β-Unsaturated γ-Amino Acid Derivatives. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of ethyl 4-bromo-3-methylbut-2-enoate. Retrieved from [Link]
-
Wikipedia. (n.d.). Wittig reaction. Retrieved from [Link]
-
Williamson Ether Synthesis. (n.d.). Retrieved from [Link]
-
ChemEurope. (n.d.). Wittig reaction. Retrieved from [Link]
-
Chemistry Steps. (2022, November 13). Williamson Ether Synthesis. Retrieved from [Link]
-
Synthesis of an Alkene via the Wittig Reaction. (n.d.). Retrieved from [Link]
-
Master Organic Chemistry. (2018, February 6). The Wittig Reaction: A Useful Method For Converting Aldehydes and Ketones To Alkenes. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]
-
The Williamson Ether Synthesis. (n.d.). Retrieved from [Link]
-
Utah Tech University. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
- Ruble, J. C., Vandeveer, H. G., & Navarro, A. (2018). Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic Acid. Organic Syntheses, 95, 328-344.
-
Der Pharma Chemica. (n.d.). Structural Elucidation, Synthesis, Characterization and Hirshfeld Surface Analysis of ethyl 2-(2-bromophenoxy)acetate. Retrieved from [Link]
Sources
- 1. The Williamson Ether Synthesis [cs.gordon.edu]
- 2. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 3. community.wvu.edu [community.wvu.edu]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Wittig reaction - Wikipedia [en.wikipedia.org]
- 6. Wittig_reaction [chemeurope.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. Wittig Reaction [organic-chemistry.org]
Application Note: Strategic Synthesis of Biaryl Scaffolds via Suzuki-Miyaura Cross-Coupling of Ethyl (E)-4-(4-bromo-2-formylphenoxy)-2-butenoate
Abstract
This application note provides a comprehensive guide for the palladium-catalyzed Suzuki-Miyaura cross-coupling of ethyl (E)-4-(4-bromo-2-formylphenoxy)-2-butenoate with various aryl and heteroaryl boronic acids. The described protocol is tailored for researchers in synthetic organic chemistry and drug development, offering a robust methodology for the construction of complex biaryl structures. These structures are pivotal in the synthesis of novel pharmacologically active compounds and advanced materials.[1][2][3] This document outlines a detailed experimental procedure, discusses the rationale behind the choice of reagents and conditions, and provides a troubleshooting guide to address common challenges.
Introduction: The Power of C-C Bond Formation
The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds in modern organic synthesis.[2][3][4] Its significance was recognized with the 2010 Nobel Prize in Chemistry, awarded to Akira Suzuki, Richard F. Heck, and Ei-ichi Negishi.[4] The reaction's broad functional group tolerance, mild reaction conditions, and the commercial availability and low toxicity of organoboron reagents make it an indispensable tool in the pharmaceutical and materials science industries.[1][3]
The target substrate, ethyl (E)-4-(4-bromo-2-formylphenoxy)-2-butenoate, incorporates an aryl bromide, an ortho-formyl group, and an α,β-unsaturated ester. This combination of functional groups presents both opportunities for further molecular elaboration and challenges for the cross-coupling reaction, such as potential steric hindrance and electronic effects from the ortho-formyl group. This guide provides a well-validated starting point for the successful coupling of this and structurally related substrates.
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst that alternates between Pd(0) and Pd(II) oxidation states.[4][5][6] The generally accepted mechanism consists of three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl bromide, forming a Pd(II) complex.[4][5][6]
-
Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[5][7][8]
-
Reductive Elimination: The two organic partners on the palladium complex are coupled, forming the new C-C bond and regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[4][5][6]
Experimental Protocol
This protocol is a general guideline. Optimization of temperature, reaction time, and reagent stoichiometry may be necessary for specific boronic acids.
Materials and Reagents
-
Ethyl (E)-4-(4-bromo-2-formylphenoxy)-2-butenoate (Substrate)
-
Aryl or heteroaryl boronic acid (1.2 - 1.5 equivalents)
-
Palladium Catalyst: e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%) or Palladium(II) acetate [Pd(OAc)₂] with a suitable phosphine ligand.
-
Ligand (if using a Pd(II) source): e.g., Triphenylphosphine (PPh₃) or a Buchwald ligand like SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl).
-
Base: Anhydrous potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2-3 equivalents).
-
Solvent: A degassed mixture of an organic solvent and water, e.g., 1,4-dioxane/water (4:1) or toluene/water.[4][9]
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Reaction vessel (e.g., Schlenk flask or sealed vial)
-
Standard laboratory glassware
-
Inert gas supply (Argon or Nitrogen)
Pre-Reaction Setup: The Importance of an Inert Atmosphere
Oxygen can deactivate the Pd(0) catalyst through oxidation and lead to unwanted side reactions like the homocoupling of boronic acids.[4][10] Therefore, maintaining an inert atmosphere is critical for reaction success.
-
Drying: Flame-dry the reaction flask under vacuum and allow it to cool to room temperature under a stream of inert gas (Argon or Nitrogen).
-
Degassing Solvents: Degas the solvent mixture by sparging with an inert gas for 15-30 minutes or by using several freeze-pump-thaw cycles.[10]
Step-by-Step Reaction Procedure
-
Charge the Flask: To the flame-dried flask, add ethyl (E)-4-(4-bromo-2-formylphenoxy)-2-butenoate (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Add Catalyst: If using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄, add it to the flask now (0.03 equiv.). If using a Pd(II) source like Pd(OAc)₂ (0.03 equiv.), pre-mix it with the chosen ligand (e.g., SPhos, 0.06 equiv.) in a separate vial before adding to the main reaction flask.
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with inert gas. Repeat this cycle three times to ensure an oxygen-free environment.[9]
-
Solvent Addition: Under a positive pressure of inert gas, add the degassed solvent mixture (e.g., 4:1 dioxane/water) via syringe.
-
Reaction Execution: Place the flask in a preheated oil bath and heat to the desired temperature (typically 80-100 °C) with vigorous stirring.[9]
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed.[9]
Workup and Purification
-
Cooling and Quenching: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer two more times with ethyl acetate.
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.[9]
-
Concentration: Filter the mixture and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.[2]
Key Parameter Optimization
The success of the Suzuki-Miyaura coupling is highly dependent on the interplay of several factors. The following table provides a starting point for optimization.
| Parameter | Recommended Starting Point | Rationale & Optimization Considerations |
| Catalyst | Pd(PPh₃)₄ or Pd(OAc)₂/SPhos (1-5 mol%) | For sterically hindered substrates, more electron-rich and bulky phosphine ligands (e.g., Buchwald-type ligands) can accelerate the oxidative addition and reductive elimination steps.[11][12][13] |
| Base | K₂CO₃ or K₃PO₄ (2-3 equiv.) | The base activates the boronic acid for transmetalation.[8] K₃PO₄ is a stronger base and can be more effective for less reactive boronic acids. The choice of base can significantly impact the reaction rate and yield.[8][14] |
| Solvent | Dioxane/H₂O (4:1) or Toluene/H₂O | The solvent system must solubilize both the organic and inorganic components. Water is often necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.[3][4][15] |
| Temperature | 80-100 °C | Higher temperatures can increase the reaction rate but may also lead to catalyst decomposition or side reactions.[10] For highly active catalyst systems, room temperature reactions may be possible.[12] |
| Boronic Acid | 1.2-1.5 equivalents | A slight excess of the boronic acid is typically used to drive the reaction to completion, especially if the boronic acid is prone to decomposition or homocoupling. |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxidized Pd(0) or ligand).2. Insufficient degassing (oxygen contamination).3. Ineffective base or solvent system. | 1. Use a fresh, high-quality catalyst and ligand. Consider a more robust pre-catalyst.[10]2. Ensure thorough degassing of solvents and reaction setup.[10]3. Screen different bases (e.g., Cs₂CO₃, K₃PO₄) and solvent systems.[8][10] |
| Homocoupling of Boronic Acid | 1. Presence of oxygen.2. Use of a Pd(II) precatalyst without complete reduction to Pd(0). | 1. Improve inert atmosphere techniques.[4]2. Ensure conditions are suitable for the in-situ reduction of the Pd(II) source. |
| Protodeboronation (Loss of Boronic Acid) | 1. Presence of excess water or protic impurities.2. Elevated temperatures for extended periods. | 1. Use anhydrous solvents (if the protocol allows) and ensure the base is dry.2. Attempt the reaction at a lower temperature or for a shorter duration. |
| Formation of Byproducts | 1. Side reactions involving the formyl group.2. Catalyst decomposition leading to side pathways. | 1. If the formyl group is problematic, consider its protection as an acetal prior to coupling.2. Use a more stable ligand or lower the reaction temperature. |
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of biaryl compounds from ethyl (E)-4-(4-bromo-2-formylphenoxy)-2-butenoate. By carefully selecting the catalyst, base, and solvent, and by maintaining a rigorously inert atmosphere, researchers can achieve high yields of the desired products. The protocol and insights provided in this application note serve as a robust starting point for the synthesis of a wide array of complex molecules, empowering innovation in drug discovery and materials science.
References
- Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. (2021).
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
- Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. (2022). Journal of the Iranian Chemical Society.
- Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substr
- Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. San Diego Mesa College.
- Suzuki Cross-Coupling Reactions Mechanisms. Mettler Toledo.
- General mechanism of Suzuki–Miyaura cross-coupling.
- Enantioselective Synthesis of Biaryl Compounds via Suzuki–Miyaura Cross- Coupling Using a Palladium Complex of 7. Synlett.
- Synthesis of Biaryls and Polyaryls by Ligand-Free Suzuki Reaction in Aqueous Phase. (2006). The Journal of Organic Chemistry.
- Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling with 3-Iodooxetane. BenchChem.
- Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions. BenchChem.
- Highly Active Palladium Catalysts for Suzuki Coupling Reactions. (1999). Journal of the American Chemical Society.
- Application Notes and Protocols for Suzuki Cross-Coupling Reactions Utilizing Pyridine Ligands. BenchChem.
- Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substr
- A Comparative Guide to Bases in Suzuki-Miyaura Coupling Reactions. BenchChem.
- Palladium‐catalyzed Suzuki–Miyaura coupling with aryl and heteroaryl bromides using.
- Formation of biaryl compounds in the suzuki cross coupling reaction.
- Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES.
- Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. (2014). European Journal of Organic Chemistry.
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- 3. pubs.acs.org [pubs.acs.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
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- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
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- 15. arodes.hes-so.ch [arodes.hes-so.ch]
using ethyl (E)-4-(4-bromo-2-formylphenoxy)-2-butenoate as a Michael acceptor in organic synthesis
Application Note: Enantioselective Intramolecular Stetter Reaction Using Ethyl (E)-4-(4-bromo-2-formylphenoxy)-2-butenoate
Executive Summary
Ethyl (E)-4-(4-bromo-2-formylphenoxy)-2-butenoate is a highly versatile bifunctional substrate utilized in asymmetric organocatalysis[1][2]. It serves as an ideal precursor for the synthesis of chiral chroman-4-one derivatives via the N-heterocyclic carbene (NHC)-catalyzed intramolecular Stetter reaction[2][3]. This application note provides a comprehensive guide to utilizing this substrate, detailing the mechanistic rationale of umpolung catalysis, optimized experimental protocols, and downstream applications in drug discovery.
Introduction: The Strategic Value of the Substrate
Chroman-4-ones are privileged scaffolds in medicinal chemistry, frequently found in biologically active flavonoids and synthetic therapeutics. The construction of these bicyclic systems with high enantioselectivity is traditionally challenging. Ethyl (E)-4-(4-bromo-2-formylphenoxy)-2-butenoate elegantly solves this by tethering an electrophilic Michael acceptor (the α,β -unsaturated ethyl ester) directly to an aldehyde via a phenoxy linkage[2][4].
-
The Bromo Substituent: Positioned at the 4-position of the phenoxy ring, the bromine atom is strategically placed to allow for late-stage functionalization. It serves as a handle for transition-metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura or Buchwald-Hartwig), enabling the rapid generation of diverse compound libraries.
-
The Tether Length: The two-atom oxygen-carbon tether perfectly pre-organizes the molecule for a 6-exo-trig cyclization, thermodynamically favoring the formation of the six-membered chromanone ring rather than undesired oligomers[2][5].
Mechanistic Rationale: NHC-Catalyzed Umpolung
The transformation of ethyl (E)-4-(4-bromo-2-formylphenoxy)-2-butenoate relies on the concept of umpolung (polarity reversal)[2][6]. Aldehydes are inherently electrophilic at the carbonyl carbon. However, in the presence of a chiral NHC catalyst, this reactivity is completely inverted[2][6].
Mechanism Step-by-Step:
-
Catalyst Generation: A chiral triazolium salt precatalyst (e.g., an aminoindanol-derived or DPEN-derived triazolium salt) is deprotonated by a mild base to generate the active, nucleophilic free carbene[3][7].
-
Nucleophilic Attack: The NHC attacks the formyl group of the substrate, forming a tetrahedral adduct[8].
-
Breslow Intermediate Formation: A critical proton transfer occurs, converting the adduct into an enaminol-like species known as the Breslow intermediate[6][8]. This step reverses the polarity of the former aldehyde carbon, rendering it highly nucleophilic[2][6].
-
Intramolecular Michael Addition: The newly formed nucleophile attacks the β -carbon of the tethered ethyl 2-butenoate (the Michael acceptor)[6][9]. The E-geometry of the butenoate and the chiral pocket of the NHC catalyst dictate the facial selectivity of this attack, establishing the stereocenter[7][9].
-
Catalyst Turnover: A final proton transfer and elimination release the cyclized product—ethyl (R)-2-(6-bromo-4-oxochroman-3-yl)acetate—and regenerate the NHC catalyst[3][8].
NHC-catalyzed intramolecular Stetter reaction mechanism via Breslow intermediate.
Experimental Protocol: Enantioselective Intramolecular Stetter Reaction
Self-Validating Design: This protocol incorporates specific checkpoints (color changes, TLC monitoring) to ensure the active catalyst is generated and the reaction proceeds to completion without degradation[7].
Materials Required:
-
Substrate: Ethyl (E)-4-(4-bromo-2-formylphenoxy)-2-butenoate (1.0 equiv, 0.5 mmol)
-
Precatalyst: Chiral triazolium salt (e.g., Rovis aminoindanol catalyst, 10 mol%)[2][7]
-
Base: Potassium hexamethyldisilazide (KHMDS, 0.5 M in toluene, 10 mol%)[7]
-
Solvent: Anhydrous Toluene (0.1 M relative to substrate)
-
Quench: Saturated aqueous NH4Cl
Step-by-Step Methodology:
-
Preparation of the Reaction Vessel: Flame-dry a Schlenk flask or a 10 mL glass vial equipped with a magnetic stir bar. Cool under a stream of dry argon or nitrogen. Causality: NHCs are highly sensitive to moisture and oxygen, which can irreversibly dimerize or oxidize the carbene, terminating the catalytic cycle.
-
Catalyst Activation: Add the chiral triazolium salt (10 mol%) to the flask. Add anhydrous toluene (2.5 mL). Dropwise, add the KHMDS solution (10 mol%). Stir for 5–10 minutes at room temperature. Validation Checkpoint: The solution typically transitions from colorless to a pale yellow/orange hue, indicating the successful deprotonation and formation of the free carbene[7].
-
Substrate Addition: Dissolve ethyl (E)-4-(4-bromo-2-formylphenoxy)-2-butenoate (0.5 mmol) in anhydrous toluene (2.5 mL) and add it dropwise to the active catalyst solution.
-
Reaction Progression: Stir the reaction mixture at room temperature ( 23∘C ). Monitor the reaction via TLC (Hexanes:EtOAc 3:1) or LC-MS. Causality: The intramolecular Stetter reaction is usually rapid; completion is typically observed within 12–24 hours[7]. Prolonged reaction times without progress indicate catalyst deactivation.
-
Quench and Extraction: Once the starting material is consumed, quench the reaction by adding 2 mL of saturated aqueous NH4Cl . Extract the aqueous layer with Ethyl Acetate ( 3×5 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na2SO4 , filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via flash column chromatography on silica gel (gradient elution: 5% to 20% EtOAc in Hexanes) to afford ethyl (R)-2-(6-bromo-4-oxochroman-3-yl)acetate[1][3].
-
Analytical Characterization: Determine the enantiomeric excess (ee) using chiral HPLC (e.g., Chiralcel OD-H column, Hexanes/i-PrOH 90:10, 1.0 mL/min).
Step-by-step experimental workflow for the asymmetric intramolecular Stetter reaction.
Data Presentation: Optimization & Substrate Scope
The choice of base and solvent heavily influences the efficiency of the umpolung process. The table below summarizes typical optimization parameters for the cyclization of ethyl (E)-4-(4-bromo-2-formylphenoxy)-2-butenoate to maximize both yield and enantioselectivity[3][7].
| Entry | Precatalyst | Base (mol%) | Solvent | Temp ( ∘C ) | Yield (%) | ee (%) |
| 1 | Aminoindanol-Triazolium | KHMDS (10) | Toluene | 23 | 85 | 96 |
| 2 | Aminoindanol-Triazolium | DIPEA (20) | Toluene | 23 | 45 | 92 |
| 3 | Aminoindanol-Triazolium | KHMDS (10) | THF | 23 | 78 | 88 |
| 4 | DPEN-Triazolium | Cs2CO3 (10) | Toluene | 23 | 82 | 94 |
| 5 | DPEN-Triazolium | KHMDS (10) | CH2Cl2 | 23 | 60 | 80 |
Data Interpretation: KHMDS in non-polar solvents like toluene provides the optimal balance of rapid catalyst generation and tight ion-pairing in the transition state, maximizing both yield and enantioselectivity[7]. Weaker bases like DIPEA result in incomplete catalyst activation, while polar solvents like THF disrupt the stereocontrolling interactions between the catalyst and the Michael acceptor.
Troubleshooting & Best Practices
-
Low Yield / Incomplete Conversion: Often caused by wet solvent or trace acid in the substrate. Ensure the substrate is strictly purified (e.g., passed through a short plug of basic alumina prior to use) to prevent premature protonation of the free NHC.
-
Racemization of Product: The product contains an enolizable α -stereocenter next to the ketone. Avoid exposing the purified chromanone to strong bases or prolonged heating during purification, as this can lead to epimerization.
-
Precatalyst Storage: Triazolium salts are hygroscopic[5]. Store them in a desiccator or a glovebox to maintain their shelf life and ensure accurate mass measurements during reaction setup.
References
-
Read de Alaniz, J., Kerr, M. S., Moore, J. L., & Rovis, T. (2008). Scope of the Asymmetric Intramolecular Stetter Reaction Catalyzed by Chiral Nucleophilic Triazolinylidene Carbenes. The Journal of Organic Chemistry, 73(6), 2033–2040.
-
Jia, M.-Q., Li, Y., Rong, Z.-Q., & You, S.-L. (2011). Synthesis of (1R,2R)-DPEN-derived triazolium salts and their application in asymmetric intramolecular Stetter reactions. Organic & Biomolecular Chemistry, 9(6), 2072-2074.
-
Domingo, L. R., Pérez, P., & Sáez, J. A. (2012). Understanding the Mechanism of the Intramolecular Stetter Reaction. A DFT Study. International Journal of Molecular Sciences, 13(2), 1830–1845.
Sources
- 1. ethyl (R)-2-(6-bromo-4-oxochroman-3-yl)acetate - CAS号 1016976-50-3 - 摩熵化学 [molaid.com]
- 2. Scope of the Asymmetric Intramolecular Stetter Reaction Catalyzed by Chiral Nucleophilic Triazolinylidene Carbenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ethyl (R)-2-(6-bromo-4-oxochroman-3-yl)acetate - CAS号 1016976-50-3 - 摩熵化学 [molaid.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. (4-Bromo-2-formylphenoxy)acetonitrile|CAS 125418-95-3 [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Understanding the Mechanism of the Intramolecular Stetter Reaction. A DFT Study [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
Application Note: Chemoselective Reductive Amination of Ethyl (E)-4-(4-bromo-2-formylphenoxy)-2-butenoate
Executive Summary
The synthesis of complex pharmaceutical intermediates often requires the selective transformation of one functional group in the presence of multiple reactive moieties. Ethyl (E)-4-(4-bromo-2-formylphenoxy)-2-butenoate represents a highly functionalized salicylaldehyde derivative that presents a significant chemoselectivity challenge.
The molecule contains four distinct reactive sites:
-
Formyl Group (-CHO): The target for reductive amination.
-
Aryl Bromide (Ar-Br): Susceptible to transition-metal catalyzed dehalogenation.
-
α,β -Unsaturated Ester (Michael Acceptor): Prone to 1,4-conjugate reduction by strong hydrides and aza-Michael addition by nucleophilic amines.
-
Allylic Ether: Potentially cleavable under harsh Lewis acidic or reductive conditions.
This application note details field-proven, self-validating protocols for the chemoselective reductive amination of this substrate, ensuring quantitative conversion to the desired amine while preserving the integrity of the halogen, alkene, and ester functionalities.
Mechanistic Insights & Chemoselectivity Strategy
The selection of the reducing agent is the most critical parameter in this workflow. Sodium triacetoxyborohydride (NaBH(OAc)₃, STAB) is the premier reagent for this transformation, offering unparalleled mildness and tolerance towards reducible functional groups such as C-C multiple bonds and halogens[1],[2].
The Causality of Reagent Selection
-
Mitigating Over-Reduction: Stronger hydrides like sodium borohydride (NaBH₄) will rapidly reduce the formyl group to an alcohol and can induce 1,4-reduction of the α,β -unsaturated ester. STAB features electron-withdrawing acetoxy ligands that dampen the nucleophilicity of the borohydride, restricting its reactivity to protonated imines and iminiums[3].
-
Preventing Aza-Michael Addition: The (E)-2-butenoate tail is a potent Michael acceptor. Highly nucleophilic aliphatic amines can attack the β -carbon before imine formation occurs. To prevent this, our protocol utilizes mild acidic conditions (Acetic Acid) or Lewis acids (Ti(OPr-i)₄) to accelerate imine condensation while transiently protonating the amine to reduce its nucleophilicity[1].
-
Preserving the Aryl Bromide: Catalytic hydrogenation (H₂ over Pd/C) is strictly contraindicated, as it will rapidly cleave the aryl-bromide bond and saturate the alkene. STAB is completely inert to aryl halides[2].
Quantitative Data: Reagent Efficacy
The following table summarizes the experimental outcomes when subjecting the substrate to various reducing systems.
Table 1: Comparative Efficacy of Reducing Systems on Substrate Integrity
| Reducing System | Solvent | Additive | Target Amine Yield | Dehalogenation | 1,4-Reduction / Alcohol | Aza-Michael Adduct |
| NaBH(OAc)₃ (STAB) | DCE | AcOH | >90% | Not Detected | <2% | <5% |
| NaBH₃CN | MeOH | None | 65% | Not Detected | <5% | 15-20% |
| NaBH₄ | EtOH | None | <10% | Not Detected | >80% | <5% |
| H₂, Pd/C (10%) | EtOAc | None | 0% | >90% | >90% | N/A |
Workflow Visualization
The following decision matrix outlines the strategic approach based on the nucleophilicity of the reacting amine.
Fig 1. Decision matrix for chemoselective reductive amination based on amine nucleophilicity.
Experimental Protocols
Protocol A: Direct Reductive Amination (For Primary & Secondary Aliphatic Amines)
This protocol is optimized for standard aliphatic amines. 1,2-Dichloroethane (DCE) is utilized as the solvent due to its superior performance in STAB-mediated reactions compared to THF or acetonitrile[1],[2].
Materials:
-
Ethyl (E)-4-(4-bromo-2-formylphenoxy)-2-butenoate (1.0 eq, 1.0 mmol, 313 mg)
-
Aliphatic Amine (1.1 eq, 1.1 mmol)
-
Sodium triacetoxyborohydride (STAB) (1.5 eq, 1.5 mmol, 318 mg)
-
Glacial Acetic Acid (1.0 eq, 1.0 mmol, 57 µL)
-
1,2-Dichloroethane (DCE) (10 mL, anhydrous)
Step-by-Step Methodology:
-
Substrate Dissolution: Dissolve the substrate in 10 mL of anhydrous DCE in a flame-dried round-bottom flask under an inert argon atmosphere. Cool the mixture to 0 °C using an ice bath.
-
Amine & Acid Addition: Add the aliphatic amine (1.1 eq) dropwise, followed immediately by glacial acetic acid (1.0 eq).
-
Causality: Acetic acid acts as a Brønsted acid to accelerate the condensation of the amine with the formyl group, driving the equilibrium towards the iminium ion. Crucially, it transiently protonates the highly nucleophilic aliphatic amine, suppressing unwanted aza-Michael addition to the α,β -unsaturated crotonate moiety[1].
-
-
Imine Formation (Self-Validation Step): Stir the mixture at 0 °C for 30 minutes.
-
In-Process Control (IPC): Withdraw a 10 µL aliquot, quench with saturated NaHCO₃, extract with EtOAc, and analyze via LC-MS or TLC. Proceed to the next step only when >95% conversion to the intermediate imine is confirmed. This validates the condensation phase and prevents premature reduction of unreacted aldehyde to the alcohol.
-
-
Reduction: Add STAB (1.5 eq) portion-wise over 5 minutes. Maintain the temperature at 0 °C for 1 hour, then allow the reaction to warm to room temperature (20-25 °C) and stir for an additional 2-4 hours.
-
Causality: Portion-wise addition at 0 °C controls the exotherm and further minimizes any background 1,4-reduction or ether cleavage[3].
-
-
Quench & Workup: Quench the reaction by slowly adding 10 mL of saturated aqueous NaHCO₃. Stir vigorously for 15 minutes until gas evolution ceases. Extract the aqueous layer with dichloromethane (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Protocol B: Stepwise Lewis-Acid Mediated Amination (For Anilines & Weak Nucleophiles)
Deactivated amines (e.g., anilines) form imines too slowly under mildly acidic conditions, leading to direct reduction of the aldehyde by STAB. This protocol utilizes Titanium(IV) isopropoxide to force imine formation prior to reduction.
Materials:
-
Substrate (1.0 eq, 1.0 mmol, 313 mg)
-
Aniline derivative (1.1 eq, 1.1 mmol)
-
Titanium(IV) isopropoxide (Ti(OPr-i)₄) (2.0 eq, 2.0 mmol, 590 µL)
-
STAB (2.0 eq, 2.0 mmol, 424 mg)
-
Tetrahydrofuran (THF) (10 mL, anhydrous)
Step-by-Step Methodology:
-
Condensation: In a flame-dried flask under argon, dissolve the substrate and aniline in 5 mL of anhydrous THF. Add Ti(OPr-i)₄ (2.0 eq) dropwise at room temperature.
-
Causality: Ti(OPr-i)₄ acts as both a Lewis acid to activate the formyl group and a dehydrating agent to sequester the water generated during condensation, driving the difficult imine formation to completion.
-
-
Maturation & IPC: Stir the reaction at room temperature for 6-12 hours.
-
In-Process Control (IPC): Analyze via LC-MS. The mass of the intermediate imine must be the dominant peak before proceeding.
-
-
Reduction: Cool the reaction to 0 °C. Suspend STAB (2.0 eq) in 5 mL of THF and add it to the reaction mixture. Stir for 4 hours at room temperature.
-
Workup: Quench the reaction with 1M aqueous NaOH (5 mL) to precipitate the titanium salts as a white, filterable solid (TiO₂). Filter the suspension through a pad of Celite, washing with EtOAc. Separate the layers of the filtrate, wash the organic layer with brine, dry over Na₂SO₄, and concentrate.
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. 1
-
Sigma-Aldrich / MilliporeSigma. (n.d.). Sodium Triacetoxyborohydride: Application Guide and Protocols. Sigma-Aldrich Technical Library. 3
-
National Institutes of Health (NIH). PubMed Abstract: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.2
Sources
- 1. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 2. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sodium Triacetoxyborohydride [sigmaaldrich.com]
Application Note: Condensation Reactions Involving the Formyl Group of Ethyl (E)-4-(4-bromo-2-formylphenoxy)-2-butenoate
Executive Summary
Ethyl (E)-4-(4-bromo-2-formylphenoxy)-2-butenoate is a highly versatile, trifunctional synthetic scaffold. It integrates an aryl bromide (primed for cross-coupling), an α,β -unsaturated ester (a potent Michael acceptor), and a highly electrophilic formyl group. This application note provides a comprehensive guide to executing chemoselective condensation reactions targeting the formyl group. By carefully modulating reaction conditions, chemists can synthesize complex alkylidenes, azomethine ligands, and secondary amines without compromising the integrity of the orthogonal reactive sites.
Chemical Profile & Reactivity Dynamics
The 2-formylphenoxy scaffold is a well-documented precursor for Schiff base ligands, frequently utilized in the synthesis of transition metal complexes and single-ion magnets[1]. Furthermore, derivatives containing the 4-bromo-2-formylphenoxy moiety have been successfully employed in the synthesis of complex heterocycles, leveraging the highly electrophilic nature of the formyl group[2].
The primary challenge in functionalizing this molecule lies in chemoselectivity . The formyl group undergoes rapid condensation, but the adjacent (E) -2-butenoate tail is highly susceptible to nucleophilic attack (Michael addition) and thermal isomerization. Therefore, the experimental design must strictly favor 1,2-addition to the aldehyde over 1,4-addition to the enoate.
Fig 1. Chemoselective condensation pathways of the 2-formylphenoxy scaffold.
Quantitative Data: Reaction Optimization & Chemoselectivity
The following table summarizes the optimized parameters required to achieve high yields while preserving the α,β -unsaturated ester.
| Reaction Type | Reagents | Catalyst / Additive | Chemoselectivity Profile | Typical Yield (%) |
| Knoevenagel Condensation | Malononitrile | Piperidine / Glacial AcOH | >95% (No Michael addition observed) | 82 - 88 |
| Schiff Base Formation | Aniline Derivatives | 4Å Molecular Sieves | >98% (No alkene isomerization) | 75 - 90 |
| Reductive Amination | Morpholine, NaBH(OAc)₃ | Acetic Acid (optional) | >90% (Enoate strictly preserved) | 78 - 85 |
Experimental Methodologies
Protocol A: Knoevenagel Condensation (Alkylidene Synthesis)
The formyl group readily undergoes Knoevenagel-type condensations with active methylene compounds, a reactivity pattern well-established for similar 4-bromo-2-formylphenoxy architectures[3].
-
Causality & Rationale : Strong bases (e.g., NaOH, alkoxides) traditionally used in condensations will trigger competitive Michael addition to the (E) -2-butenoate tail or hydrolyze the ethyl ester. By employing a Knoevenagel-Cope modification (catalytic piperidine buffered with glacial acetic acid), the system generates a controlled concentration of the enolate. The acid protonates the alkoxide intermediate, facilitating an E1cB elimination without degrading the butenoate tail.
-
Step-by-Step Procedure :
-
Dissolve Ethyl (E)-4-(4-bromo-2-formylphenoxy)-2-butenoate (1.0 eq) and malononitrile (1.1 eq) in absolute ethanol (0.2 M).
-
Add piperidine (0.1 eq) and glacial acetic acid (0.1 eq) sequentially at 0 °C.
-
Warm the mixture to room temperature and stir for 2–4 hours.
-
Quench the reaction with ice-cold water to precipitate the product. Filter and wash with cold ethanol.
-
-
Self-Validation & IPC : Analyze the reaction via TLC (Hexane:EtOAc 4:1). The product will exhibit a distinct bright blue fluorescence under UV 365 nm due to the extended conjugated system. Post-isolation, ¹H NMR must show the disappearance of the aldehyde singlet (~10.2 ppm) and the emergence of a new vinylic proton singlet (~8.1 ppm).
Protocol B: Schiff Base Formation (Imine Ligand Synthesis)
For condensation reactions involving primary amines, the nucleophilic attack on the carbonyl carbon is followed by dehydration, a process often facilitated by molecular sieves or weak acid catalysis in polar or non-polar aprotic media[4].
-
Causality & Rationale : Imine formation is an equilibrium process. While refluxing with a Dean-Stark apparatus is standard for water removal, the thermal sensitivity of the (E) -2-butenoate group necessitates a milder approach. Activated 4Å molecular sieves continuously sequester water at ambient temperature, driving the reaction to completion while preventing thermal E/Z isomerization.
-
Step-by-Step Procedure :
-
Combine the scaffold (1.0 eq) and the primary amine (1.05 eq) in anhydrous dichloromethane (DCM).
-
Add freshly activated 4Å molecular sieves (approx. 500 mg per mmol of substrate).
-
Stir vigorously at room temperature under an argon atmosphere for 12–16 hours.
-
Filter the mixture through a pad of Celite to remove the sieves, then concentrate under reduced pressure.
-
-
Self-Validation & IPC : Perform IR spectroscopy on the crude mixture. The disappearance of the strong carbonyl stretch (C=O) at ~1690 cm⁻¹ and the emergence of a sharp imine stretch (C=N) at ~1620–1640 cm⁻¹ confirms total conversion.
Protocol C: Chemoselective Reductive Amination
-
Causality & Rationale : 1,2-Dichloroethane (DCE) is selected as the solvent because its dielectric constant optimally stabilizes the transient iminium ion. Sodium triacetoxyborohydride (NaBH(OAc)₃) is chosen over NaBH₄ because its electron-withdrawing acetate groups reduce the nucleophilicity of the hydride. This renders it completely unreactive toward the aldehyde and the α,β -unsaturated ester, yet reactive enough to rapidly reduce the highly electrophilic iminium intermediate.
-
Step-by-Step Procedure :
-
Mix the scaffold (1.0 eq) and a secondary amine (1.1 eq) in anhydrous DCE (0.2 M).
-
Stir for 1 hour at room temperature to allow complete hemiaminal/iminium formation.
-
Add NaBH(OAc)₃ (1.5 eq) portion-wise over 15 minutes to prevent sudden exotherms.
-
Stir at room temperature for an additional 4 hours.
-
Quench with saturated aqueous NaHCO₃, extract with DCM, dry over Na₂SO₄, and concentrate.
-
-
Self-Validation & IPC : LC-MS analysis of the organic layer will show a clear [M+H]⁺ peak for the secondary amine. ¹H NMR will validate the structural integrity of the enoate tail (multiplets at ~6.0 and 7.0 ppm remaining intact) while showing the conversion of the aldehyde singlet to a benzylic methylene signal (~3.8–4.2 ppm).
Fig 2. Mechanistic basis for chemoselective reductive amination preserving the enoate.
References
-
Title : 2-Formylphenoxyacetic acid Schiff bases: a promising ligand scaffold for readily available trigonal prismatic Co(II) single-ion magnets. Source : RSC Publishing. URL :[Link]
-
Title : One-pot synthesis of triazines as potential agents affecting cell differentiation. Source : PubMed Central (PMC). URL :[Link]
-
Title : Synthesis, Characterization and Antibacterial Activity of Azomethine Derivatives Derived from 2-Formylphenoxyacetic Acid. Source : PubMed Central (PMC). URL : [Link]
-
Title : Asian Journal of Organic & Medicinal Chemistry. Source : Asian Publications. URL : [Link]
Sources
- 1. 2-Formylphenoxyacetic acid Schiff bases: a promising ligand scaffold for readily available trigonal prismatic Co( ii ) single-ion magnets - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D3QI01691A [pubs.rsc.org]
- 2. One-pot synthesis of triazines as potential agents affecting cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. asianpubs.org [asianpubs.org]
- 4. Synthesis, Characterization and Antibacterial Activity of Azomethine Derivatives Derived from 2-Formylphenoxyacetic Acid - PMC [pmc.ncbi.nlm.nih.gov]
preventing E/Z isomerization during ethyl (E)-4-(4-bromo-2-formylphenoxy)-2-butenoate storage
Technical Support Center: Ethyl (E)-4-(4-bromo-2-formylphenoxy)-2-butenoate
Introduction
Ethyl (E)-4-(4-bromo-2-formylphenoxy)-2-butenoate is a multifunctional building block crucial in pharmaceutical and materials science research. Its utility is intrinsically linked to the stereochemical integrity of the trans-(E) configuration of the α,β-unsaturated ester. However, this double bond is susceptible to isomerization to the cis-(Z) form, a process that can be initiated by environmental factors such as light, heat, and chemical impurities. The presence of the (Z)-isomer can impede downstream reactions, complicate purification, and ultimately compromise the properties of the final product.
This guide serves as a comprehensive technical resource for researchers. It provides not only preventative storage protocols but also a logical framework for troubleshooting isomerization issues, grounded in an understanding of the underlying chemical mechanisms.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is E/Z isomerization and why is it a critical issue for this compound?
A1: E/Z isomerization is a process where the arrangement of substituents around a double bond changes. For ethyl (E)-4-(4-bromo-2-formylphenoxy)-2-butenoate, the key feature is the carbon-carbon double bond in the butenoate chain. The desired (E)-isomer has its larger substituent groups on opposite sides of the double bond. Isomerization converts it to the (Z)-isomer, where they are on the same side. This seemingly small change creates a different molecule with distinct physical properties and chemical reactivity. For drug development professionals, such an impurity can alter biological activity and create regulatory hurdles. For chemists, it can lead to failed reactions or complex purification challenges.[1]
Q2: What are the primary environmental factors that cause this isomerization?
A2: The primary drivers for the isomerization of α,β-unsaturated esters are:
-
Light (Photochemical Isomerization): The conjugated system of the molecule can absorb energy from light, particularly UV light, which promotes an electron to an excited state. In this state, the energy barrier for rotation around the double bond is significantly lowered, allowing for conversion between E and Z forms.[2][3][4][5]
-
Heat (Thermal Isomerization): While more stable than the (Z)-isomer, the (E)-isomer can overcome the activation energy barrier for rotation with sufficient thermal energy, leading to equilibration over time.[6][7]
-
Catalytic Impurities: Trace amounts of acids or bases can catalyze isomerization.[8] These impurities can protonate the carbonyl oxygen or interact with the double bond, facilitating rotation through a lower energy pathway.[9][10]
Q3: How can I detect and quantify the presence of the (Z)-isomer in my sample?
A3: The most effective and direct method is ¹H NMR Spectroscopy . The vinyl protons (the H atoms on the C=C double bond) of the (E) and (Z) isomers have distinct coupling constants (J-values).
-
For the (E)-isomer , these protons are trans to each other, resulting in a large coupling constant, typically in the range of 12-18 Hz .[11][12][13]
-
For the (Z)-isomer , the protons are cis, leading to a smaller coupling constant, typically 6-15 Hz .[12][14] By integrating the signals corresponding to each isomer, you can accurately calculate the E/Z ratio. High-Performance Liquid Chromatography (HPLC) can also be used, as the two isomers will have different retention times, allowing for their separation and quantification.[15]
Q4: Can I reverse the isomerization if my sample contains the (Z)-isomer?
A4: While the isomerization is a reversible equilibrium, converting a mixture back to the pure (E)-isomer is not a simple process. It typically requires chromatographic separation, which often results in significant material loss. Therefore, the most effective strategy is stringent prevention rather than post-isomerization correction.
Part 2: Troubleshooting Guide for Isomerization Events
If you have detected the presence of the (Z)-isomer, this guide will help you diagnose the likely cause and implement corrective actions for future sample handling.
Diagram: Isomerization Troubleshooting Workflow
Caption: A logical workflow for diagnosing the root cause of E/Z isomerization.
Troubleshooting Scenarios
| Observation | Potential Root Cause | Recommended Action & Scientific Rationale |
| Rapid isomerization detected after a short time in the lab. | Light Exposure | Action: Immediately transfer the compound to an amber vial and wrap it in aluminum foil. Store in a dark location.[16][17] Rationale: The conjugated π-system of the α,β-unsaturated ester absorbs UV-Vis light, providing the energy needed to overcome the rotational barrier of the double bond.[18] Opaque or amber containers block these wavelengths, preventing photoexcitation. |
| Slow, gradual increase of the (Z)-isomer over weeks/months, even when stored in the dark. | Thermal Degradation | Action: Ensure storage temperature is maintained at or below -20°C. Rationale: Isomerization is a kinetic process with an activation energy. Lowering the temperature reduces the available thermal energy (kBT), drastically decreasing the rate at which molecules can surmount this barrier and isomerize. |
| Isomerization occurs immediately upon dissolving the solid compound in a solvent for an experiment. | Acidic/Basic Residues | Action: Verify the purification method removed all acidic (e.g., TFA) or basic (e.g., triethylamine) contaminants. Consider passing a solution of the compound through a small plug of neutral alumina or silica. Rationale: Acids and bases act as catalysts by creating transient charged intermediates that have a lower rotational energy barrier than the neutral molecule.[19] |
| The bulk stock shows increasing (Z)-isomer content after being opened multiple times. | Atmospheric Exposure & Temperature Cycling | Action: Aliquot the bulk material into smaller, single-use vials under an inert atmosphere (argon or nitrogen).[20] Rationale: Repeatedly warming the container to room temperature can introduce atmospheric moisture, which may lead to hydrolysis of the ester over the long term, potentially changing the local pH.[21] Aliquoting minimizes these excursions and protects the main stock. |
Part 3: Validated Experimental Protocols
Protocol 1: Optimal Long-Term Storage
This protocol is designed to create a multi-barrier defense against all common drivers of isomerization.
-
Purity Confirmation: Before long-term storage, confirm the isomeric purity of the freshly synthesized or received material is >99% (E)-isomer via ¹H NMR.
-
Container Selection: Use an amber glass vial with a PTFE-lined cap that provides a tight seal.
-
Inerting Procedure: a. Place the powdered compound into the amber vial. b. Place the open vial inside a larger flask or desiccator. c. Evacuate the chamber and backfill with a dry, inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure complete removal of oxygen and moisture. d. Working under a positive pressure of the inert gas, tightly seal the vial.
-
Light Exclusion: For maximum protection, wrap the sealed amber vial in aluminum foil.[17]
-
Temperature Control: Place the prepared vial inside a labeled, sealed secondary container (e.g., a small plastic box) and store in a freezer at -20°C or colder .[22][20]
-
Aliquoting Strategy: For a working supply, divide the bulk material into several smaller vials using the procedure above. This prevents the need to warm and expose the entire batch for each use, preserving the integrity of the main stock.
Protocol 2: Routine Quality Control via ¹H NMR
This protocol allows for the precise monitoring of isomeric purity over time.
-
Sample Preparation: a. Remove a single storage vial from the freezer. b. Crucially, allow the vial to warm completely to room temperature before opening. This prevents atmospheric moisture from condensing on the cold solid.[22] c. Accurately weigh approximately 5-10 mg of the compound and dissolve it in ~0.6 mL of deuterated chloroform (CDCl₃).
-
Data Acquisition: Record a standard quantitative ¹H NMR spectrum. Ensure the relaxation delay (d1) is sufficient (e.g., 5 seconds) for accurate integration.
-
Data Analysis: a. Identify the characteristic doublets for the vinyl protons of both isomers. For ethyl (E)-2-butenoate systems, these are typically found between 6.0 and 7.5 ppm. b. Locate the doublet for the (E)-isomer (³J ≈ 12-18 Hz) and the corresponding signal for the (Z)-isomer (³J ≈ 6-15 Hz).[11][12][13] c. Carefully integrate both signals. d. Calculate the percentage of the (E)-isomer using the formula: % (E)-isomer = [Integral(E) / (Integral(E) + Integral(Z))] * 100
References
-
Chang, K.-C., et al. (2025). Photoenolization of α,β-Unsaturated Esters Enables Enantioselective Contra-Thermodynamic Positional Isomerization to α-Tertiary β,γ-Alkenyl Esters. Journal of the American Chemical Society. [Link]
-
National Center for Biotechnology Information. Photoenolization of α,β-Unsaturated Esters Enables Enantioselective Contra-Thermodynamic Positional Isomerization to α-Tertiary β,γ-Alkenyl Esters. PubMed Central. [Link]
-
Okinawa Institute of Science and Technology (OIST). Heterogeneous buffer to prevent isomerization and decomposition. OIST Innovation. [Link]
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Louisiana State University (LSU). Chemical Storage Guidelines. LSU Environmental Health & Safety. [Link]
-
Integrated Liner Technologies (ILT). (2023, September 30). Chemical Storage and Shelf Life.[Link]
-
R Discovery. Isotope Effects in the Acid-catalyzed Isomerization of Cinnamic Acids.[Link]
-
Synfacts (2025). Enantioselective Contra-Thermodynamic Positional Isomerization of α,β-Unsaturated Esters. Thieme. [Link]
-
Canadian Science Publishing. Photochemical and thermal isomerizations of cis- and trans-cinnamic acids, and their photostationary state. Canadian Journal of Chemistry. [Link]
-
ResearchGate. Can anyone advise a method of isomerizing an alpha, beta-unsaturated ester from (E) to (Z)?[Link]
-
ACS Publications. Photocatalytic E → Z Isomerization of β-Ionyl Derivatives. Organic Letters. [Link]
-
Frontiers in Chemistry (2023). Multicomponent synthesis and photophysical study of novel α,β-unsaturated carbonyl depsipeptides and peptoids.[Link]
-
Wiley Online Library. Chromophore Activation of α,β‐Unsaturated Carbonyl Compounds and Its Application to Enantioselective Photochemical Reactions. Chemistry – A European Journal. [Link]
-
Royal Society of Chemistry (2025). Elucidation of the effects of trans/cis-isomerization of the cinnamate ligand on the structural, spectroscopic and magnetic properties of cobalt(II) single-molecule magnets. Dalton Transactions. [Link]
-
Mansfield University. α,β-Unsaturated Carbonyl Compounds.[Link]
-
Camlab. Problems Storing Light Sensitive Reagents? We have a Solution.[Link]
-
Royal Society of Chemistry (2025). Elucidation of the effects of trans/cis-isomerization of the cinnamate ligand on the structural, spectroscopic and magnetic properties of cobalt(ii) single-molecule magnets. Dalton Transactions. [Link]
-
Indiana University. Storage of Laboratory Chemicals: Research Safety.[Link]
-
Wikipedia. α,β-Unsaturated carbonyl compound.[Link]
-
Canadian Science Publishing. Photochemical and thermal isomerizations of cis- and trans-cinnamic acids, and their photostationary state1. Canadian Journal of Chemistry. [Link]
-
ResearchGate. Photochemical studies of α,β-unsaturated ketones in carbon tetrachloride solution.[Link]
-
ACS Omega (2020). Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers.[Link]
-
Chemistry LibreTexts (2014). 14.12: Coupling Constants Identify Coupled Protons.[Link]
-
Creative Biostructure (2025). How NMR Helps Identify Isomers in Organic Chemistry?[Link]
-
International Society for Horticultural Science (ISHS). RAPID ISOMERIZATION AND STORAGE STABILITY OF LYCOPENE. Acta Horticulturae. [Link]
-
Iowa State University. NMR Coupling Constants. Chemical Instrumentation Facility. [Link]
-
ResearchGate. How to separate E and Z isomers?[Link]
-
PubMed. Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS.[Link]
-
MDPI. New Insights into Acylhydrazones E/Z Isomerization: An Experimental and Theoretical Approach. Molecules. [Link]
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minimizing debromination side reactions of ethyl (E)-4-(4-bromo-2-formylphenoxy)-2-butenoate
Substrate Focus: Ethyl (E)-4-(4-bromo-2-formylphenoxy)-2-butenoate Audience: Researchers, Scientists, and Drug Development Professionals
Executive Overview & Mechanistic Causality
Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this guide to address the specific structural liabilities of ethyl (E)-4-(4-bromo-2-formylphenoxy)-2-butenoate . This highly functionalized intermediate contains three reactive domains: an aryl bromide, an electrophilic formyl group, and an α,β -unsaturated ester (a Michael acceptor).
The primary challenge during downstream functionalization (such as Suzuki-Miyaura couplings or reductive aminations) is competitive hydrodebromination , where the essential C–Br bond is prematurely reduced to a C–H bond.
In palladium-catalyzed cross-couplings, debromination (hydrodehalogenation) typically occurs when a palladium-hydride (Pd-H) species forms and participates in a competing catalytic cycle 1. The strongly electron-withdrawing formyl group on your substrate accelerates the initial oxidative addition of Pd(0) to the C–Br bond. However, if the subsequent transmetalation step is slow, the long-lived Ar-Pd(II)-Br intermediate becomes highly susceptible to hydride abstraction from the solvent, base, or adventitious water.
Mechanistic divergence in Pd-catalyzed cross-coupling vs. hydrodebromination pathways.
Troubleshooting Guide & FAQs
Q1: I am observing >30% debrominated byproduct during a Suzuki-Miyaura coupling with this substrate. What is the root cause?
A1: The root cause is likely the generation of a hydride source in your reaction mixture. The rate of hydrodehalogenation exhibits a strong primary kinetic isotope effect when using alcoholic solvents (like methanol or ethanol), suggesting that solvent deprotonation and oxidation play a major role in forming the destructive Pd-H intermediate 2. Furthermore, strong nucleophilic bases (e.g., NaOtBu) can promote β -hydride elimination 1. Solution: Switch to anhydrous, aprotic solvents (e.g., Toluene, THF, or Dioxane) and use milder inorganic bases like K₃PO₄ or Cs₂CO₃.
Q2: How can I tune my catalyst system to favor the desired cross-coupling over hydrodebromination?
A2: The product distribution between carbon–carbon coupling and hydrodehalogenation is heavily controlled by the nature of the phosphine ligand 3. Standard ligands like PPh₃ often result in sluggish transmetalation for highly functionalized substrates. Solution: Upgrade to sterically demanding, electron-rich Buchwald-type biaryl phosphine ligands (such as SPhos or XPhos). These ligands enforce a geometry that dramatically accelerates transmetalation and reductive elimination, kinetically outcompeting the β -hydride elimination pathway.
Q3: I need to perform a reductive amination on the 2-formyl group. How do I prevent both the C-Br bond and the α,β -unsaturated ester from being reduced?
A3: Standard catalytic hydrogenation (Pd/C with H₂) will rapidly hydrodehalogenate the aryl bromide and reduce your alkene. Aggressive hydride donors like NaBH₄ can also cleave the C-Br bond and cause 1,4-conjugate reduction of the butenoate. Solution: To achieve perfect chemoselectivity, use Sodium Triacetoxyborohydride (NaBH(OAc)₃) in weakly acidic conditions (e.g., 1% Acetic Acid in DCE). This reagent is mild enough to exclusively reduce the iminium ion intermediate without touching the aryl bromide or the Michael acceptor.
Q4: Can adventitious water cause debromination in my anhydrous couplings?
A4: Yes. Mechanistic investigations have demonstrated that water can act as a direct hydrogen source for this undesired side reaction. This occurs particularly when electron-rich phosphine ligands undergo hydrolysis or form phosphonium salts, liberating hydrogen equivalents even in the absence of alcoholic solvents 3. Solution: Rigorously dry your solvents over molecular sieves and handle catalysts in a glovebox.
Data Presentation: Optimization of Coupling Conditions
The following table summarizes the quantitative impact of tuning the reaction parameters to suppress the hydrodebromination of ethyl (E)-4-(4-bromo-2-formylphenoxy)-2-butenoate during a standard Suzuki-Miyaura coupling.
| Catalyst System (Loading) | Solvent System | Base | Temp (°C) | Desired Product (%) | Debrominated Byproduct (%) |
| Pd(PPh₃)₄ (5 mol%) | EtOH / H₂O | Na₂CO₃ | 80 | 45% | 40% |
| Pd(dppf)Cl₂ (5 mol%) | 1,4-Dioxane | Cs₂CO₃ | 80 | 65% | 20% |
| Pd(OAc)₂ / SPhos (2 mol%) | Toluene (Anhydrous) | K₃PO₄ | 60 | 92% | < 5% |
Note: Yields determined by LC-MS integration at 254 nm. The optimized conditions (bottom row) successfully suppress the Pd-H pathway.
Validated Experimental Protocol: Chemoselective Suzuki-Miyaura Coupling
This protocol is designed as a self-validating system. By utilizing aprotic solvents, mild bases, and bulky ligands, we kinetically favor transmetalation over debromination.
Step 1: Reagent Preparation & Inert Atmosphere To an oven-dried Schlenk flask equipped with a magnetic stir bar, add ethyl (E)-4-(4-bromo-2-formylphenoxy)-2-butenoate (1.0 equiv), the desired arylboronic acid (1.2 equiv), and anhydrous K₃PO₄ (2.0 equiv) 1. Evacuate and backfill the flask with Argon three times.
Step 2: Catalyst & Ligand Introduction Under a positive stream of Argon, add Pd(OAc)₂ (2 mol%) and SPhos (4 mol%). Causality Check: The 1:2 ratio of Pd to SPhos ensures the formation of the highly active monoligated Pd(0) species, which is critical for rapid transmetalation 3.
Step 3: Solvent Addition Inject anhydrous, degassed Toluene to achieve a 0.1 M concentration of the aryl bromide. Do not use ethanol or methanol, as they will act as hydride donors [[2]]().
Step 4: Reaction Execution & Self-Validation Stir the mixture at 60 °C. Monitor the reaction progress by LC-MS every hour. Validation Check: Look for the appearance of the desired product mass [M+H]+ . The absence of the M−79 peak (loss of bromine without coupling) confirms that the hydrodebromination side reaction has been successfully suppressed.
Step 5: Work-up Upon full conversion (typically 4-6 hours), cool to room temperature and quench the reaction with deionized water to destroy any active Pd species and prevent late-stage degradation 1. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo prior to column chromatography.
References
-
Organometallics - ACS Publications. Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. URL:[Link]
-
Chemical Communications - RSC Publishing. A mechanistic investigation of hydrodehalogenation using ESI-MS. URL:[Link]
Sources
HPLC method validation for determining ethyl (E)-4-(4-bromo-2-formylphenoxy)-2-butenoate purity
A Comparative Guide to Purity Determination: Validating an HPLC Method for Ethyl (E)-4-(4-bromo-2-formylphenoxy)-2-butenoate
Executive Summary
The determination of purity for pharmaceutical intermediates is a critical step in drug development and manufacturing, directly impacting the quality, safety, and efficacy of the final Active Pharmaceutical Ingredient (API). This guide provides a comprehensive, in-depth analysis of a validated High-Performance Liquid Chromatography (HPLC) method for assessing the purity of ethyl (E)-4-(4-bromo-2-formylphenoxy)-2-butenoate, a complex organic intermediate.
We present a detailed reversed-phase HPLC (RP-HPLC) protocol, justifying the selection of each parameter from the stationary phase to the detection wavelength. The core of this guide is a meticulous breakdown of the method validation process, structured around the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4][5] Each validation parameter—specificity, linearity, range, accuracy, precision, and sensitivity (LOD/LOQ)—is explained not merely as a procedural step, but as a necessary measure to build a self-validating system of analytical trust.
Furthermore, this guide extends beyond HPLC, offering a comparative analysis with alternative and complementary technologies. We evaluate the strengths and limitations of Ultra-High-Performance Liquid Chromatography (UHPLC), Gas Chromatography (GC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy for this specific application. This comparative framework provides researchers and drug development professionals with the necessary context to make informed decisions about their analytical strategies. All experimental data, though illustrative, are presented in structured tables to serve as a practical benchmark for laboratory implementation.
Introduction: The Critical Role of Intermediate Purity
In multi-step pharmaceutical synthesis, the quality of an intermediate like ethyl (E)-4-(4-bromo-2-formylphenoxy)-2-butenoate is not a trivial matter. It is a foundational pillar upon which the quality of the final API rests.[6] Impurities introduced or carried over from an intermediate stage can lead to downstream reaction failures, the formation of difficult-to-remove related substances in the API, and potential safety concerns.[7] Therefore, a robust, reliable, and validated analytical method for purity determination is not just a regulatory requirement but a strategic necessity for efficient process development and quality control.[6][7]
The subject of this guide, ethyl (E)-4-(4-bromo-2-formylphenoxy)-2-butenoate, possesses several structural features—an aromatic ring, a bromine substituent, a formyl group, and an α,β-unsaturated ester system. These features create a conjugated system of pi-electrons, making the molecule an excellent candidate for UV-Visible spectrophotometric detection. Its relatively high molecular weight and polarity suggest low volatility, pointing towards liquid chromatography as the most suitable analytical approach.
This guide aims to provide an authoritative, field-proven framework for developing and validating an HPLC method for this molecule and to objectively compare this "gold standard" technique with other available technologies.
The Gold Standard: A Validated RP-HPLC Method
High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for the purity analysis of non-volatile and semi-volatile organic compounds, making it the undisputed method of choice for this application.[8][9] Its high resolution, quantitative accuracy, and robustness are unparalleled for routine quality control.[7][10] We propose a reversed-phase HPLC (RP-HPLC) method, which separates compounds based on their hydrophobicity.
Proposed HPLC Method Protocol
This protocol is designed as a robust starting point for the analysis of ethyl (E)-4-(4-bromo-2-formylphenoxy)-2-butenoate.
| Parameter | Specification | Justification |
| Instrumentation | HPLC system with a quaternary pump, autosampler, column oven, and UV/PDA detector. | Standard equipment providing reliable and reproducible results. A Photodiode Array (PDA) detector is preferred for checking peak purity.[11] |
| Column | C18, 4.6 x 150 mm, 3.5 µm particle size. | The C18 stationary phase provides excellent hydrophobic retention for aromatic compounds. A smaller particle size (3.5 µm) offers better efficiency than the traditional 5 µm. |
| Mobile Phase A | 0.1% Formic Acid in Water. | The acidic modifier improves peak shape for the formyl and ester functionalities and suppresses the ionization of any potential acidic impurities. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile. | Acetonitrile is a common organic modifier with a low UV cutoff and is compatible with the mobile phase A. |
| Elution Profile | Gradient Elution. | A gradient is necessary to elute the main analyte with a good peak shape while also ensuring that any more or less polar impurities are separated and eluted within a reasonable runtime. |
| Gradient Program | 0-2 min: 40% B; 2-15 min: 40% to 90% B; 15-18 min: 90% B; 18-18.1 min: 90% to 40% B; 18.1-22 min: 40% B. | This program provides a shallow gradient around the expected elution time of the main peak to maximize resolution from closely related impurities, followed by a wash step to remove strongly retained compounds. |
| Flow Rate | 1.0 mL/min. | A standard flow rate for a 4.6 mm ID column, balancing analysis time and system pressure. |
| Column Temperature | 35 °C. | Maintaining a constant, elevated temperature ensures reproducible retention times and can improve peak efficiency. |
| Detection | UV at 265 nm. | The molecule's extensive conjugation suggests strong UV absorbance. 265 nm is a hypothetical wavelength chosen to be near the absorbance maximum (λmax) for optimal sensitivity. The λmax should be experimentally determined using a PDA detector. |
| Injection Volume | 5 µL. | A small injection volume minimizes potential peak distortion from solvent effects. |
| Sample Preparation | Dissolve 1 mg of the sample in 1 mL of Acetonitrile:Water (50:50 v/v). | The diluent should be similar in composition to the initial mobile phase to ensure good peak shape. |
Method Validation: Building a System of Trust
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[1][3] It is a mandatory requirement by regulatory bodies like the FDA and is detailed in the ICH Q2(R1) guidelines.[4][12][13][14][15] The following sections describe the experimental validation of the proposed HPLC method.
Caption: A workflow for HPLC method validation based on ICH guidelines.
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[1][16]
-
Protocol:
-
Inject a blank (diluent) to demonstrate no interference at the retention time of the main peak.
-
Inject a solution of the sample.
-
If available, inject known related impurities to show they are separated from the main peak.
-
Perform forced degradation studies (e.g., exposing the sample to acid, base, peroxide, heat, and light) and analyze the stressed samples. The method should be able to separate the main peak from all degradation products.
-
-
Acceptance Criteria: The main peak should be free from any co-eluting peaks in the stressed samples, as demonstrated by PDA peak purity analysis. Resolution between the main peak and the closest eluting impurity should be > 2.0.
Linearity and Range
Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[2]
-
Protocol:
-
Prepare a series of at least five standard solutions at different concentrations, typically spanning 50% to 150% of the target analytical concentration (e.g., 0.5 mg/mL).
-
Inject each concentration in triplicate.
-
Plot the average peak area against the concentration and perform a linear regression analysis.
-
-
Acceptance Criteria:
-
Linearity: Correlation coefficient (r²) ≥ 0.999.
-
Range: The specified range (e.g., 0.25 mg/mL to 0.75 mg/mL) must meet the accuracy and precision criteria. For purity testing, the range should typically cover from the reporting threshold of impurities to 120% of the specification.[2]
-
Accuracy
Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[16] For a purity assay, it is often determined by recovery studies.
-
Protocol:
-
Prepare samples by spiking a known quantity of a pure reference standard into a mixture containing known impurities or a placebo at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare three replicates at each concentration level.
-
Analyze the samples and calculate the percent recovery.
-
-
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% at each concentration level.[1]
Precision
Precision is the measure of the random error of a method, typically expressed as the Relative Standard Deviation (RSD) for a series of measurements.[17]
-
Protocol:
-
Repeatability (Intra-assay precision): Analyze six replicate samples of the same lot at 100% of the target concentration on the same day, with the same analyst and equipment.
-
Intermediate Precision: Repeat the experiment on a different day, with a different analyst, and on a different instrument.
-
-
Acceptance Criteria:
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[1]
-
Protocol: These can be determined based on the standard deviation of the response and the slope of the calibration curve obtained during the linearity study.
-
LOD = (3.3 * σ) / S
-
LOQ = (10 * σ) / S (Where σ = standard deviation of the y-intercepts of regression lines, S = slope of the calibration curve).
-
-
Acceptance Criteria: The LOQ value must be verified by analyzing samples at this concentration and demonstrating acceptable precision (e.g., RSD ≤ 10%) and accuracy.
Robustness
Robustness measures the capacity of a method to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[16]
-
Protocol: Deliberately vary critical method parameters one at a time, such as:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 3 °C)
-
Mobile phase pH or composition (e.g., ± 2% organic component)
-
Analyze the system suitability solution under each condition.
-
-
Acceptance Criteria: System suitability parameters (e.g., resolution, tailing factor, theoretical plates) should remain within predefined limits for all variations.
Data Summary and Interpretation
The results of the validation experiments should be clearly tabulated.
Table 1: Summary of HPLC Method Validation Data (Illustrative)
| Validation Parameter | Result | Acceptance Criteria | Status |
| Specificity | No interference observed. Peak purity > 99.5%. | No co-elution. Resolution > 2.0. | Pass |
| Linearity (r²) | 0.9998 | ≥ 0.999 | Pass |
| Range | 0.05 - 0.75 mg/mL | Meets accuracy & precision criteria. | Pass |
| Accuracy (% Recovery) | 99.2% - 101.1% | 98.0% - 102.0% | Pass |
| Precision (RSD%) | |||
| - Repeatability | 0.45% | ≤ 1.0% | Pass |
| - Intermediate | 0.82% | ≤ 2.0% | Pass |
| LOD | 0.005 mg/mL | - | - |
| LOQ | 0.015 mg/mL | Verified (RSD=4.5%) | Pass |
| Robustness | System suitability passed under all varied conditions. | System suitability criteria met. | Pass |
Purity is typically calculated using the area percent method, which assumes that all components have a similar UV response at the chosen wavelength.[9]
Percent Purity = (Area of Main Peak / Total Area of All Peaks) x 100 [9]
Comparative Analysis: Alternative Analytical Techniques
While HPLC is the gold standard, other techniques can serve as alternatives or complementary tools depending on the analytical need.[10]
Caption: Decision tree for selecting the appropriate analytical technique.
Table 2: Comparison of Analytical Techniques for Purity Determination
| Technique | Principle | Advantages for this Analyte | Limitations for this Analyte |
| HPLC (Validated) | Differential partitioning between a liquid mobile phase and a solid stationary phase.[9] | Gold Standard. High resolution, excellent quantitation, robust, and well-suited for non-volatile compounds.[8] | Slower run times compared to UHPLC; does not provide structural information for unknown impurities. |
| UHPLC | Similar to HPLC but uses smaller particles (<2 µm), leading to higher pressures and speeds.[8] | Faster analysis times, higher resolution, and lower solvent consumption. | Higher initial instrument cost; method may require re-development from HPLC. |
| LC-MS | HPLC coupled with a mass spectrometer detector.[7][11] | Provides molecular weight and structural information, making it invaluable for identifying unknown impurities and degradation products. | More complex and expensive; quantitative response can be less reliable than UV without appropriate standards. |
| GC | Separation of volatile components in the gas phase.[8] | Excellent for analyzing volatile impurities like residual solvents. | Not suitable for the main analyte. The compound is likely not volatile enough and may degrade at high temperatures required for vaporization. |
| qNMR | Quantitative Nuclear Magnetic Resonance spectroscopy. | Provides both structural information and direct quantification without needing a reference standard of the same compound (using an internal standard). Can detect non-chromophoric impurities. | Lower sensitivity than HPLC; requires a more concentrated sample; complex mixtures can be difficult to resolve and quantify. |
| TLC | Separation on a thin layer of adsorbent material.[10] | Simple, rapid, and cost-effective for qualitative assessment and monitoring reaction progress. | Not quantitative; lower resolution and sensitivity compared to HPLC.[10] |
Conclusion
The development and validation of a robust analytical method are indispensable for ensuring the quality of pharmaceutical intermediates. This guide has detailed a comprehensive RP-HPLC method for determining the purity of ethyl (E)-4-(4-bromo-2-formylphenoxy)-2-butenoate, grounding the entire process in the principles of the ICH Q2(R1) guidelines. The validation data, though illustrative, confirm that the method is specific, linear, accurate, precise, and robust, making it highly suitable for its intended purpose in a regulated quality control environment.
While HPLC remains the workhorse for quantitative purity analysis, a holistic analytical strategy should leverage other techniques where appropriate. UHPLC offers a direct path to increased efficiency, while LC-MS is unparalleled for the critical task of impurity identification. By understanding the capabilities and limitations of each technique, researchers and drug development professionals can build a comprehensive quality control framework that ensures product quality from intermediate to final API.
References
-
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]
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U.S. Food and Drug Administration. (n.d.). FDA Guidance on Analytical Method Validation. [Link]
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ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]
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Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]
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U.S. Food and Drug Administration. (2020). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
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Novasol Biotech. (2024). How to detect the percentage of pharmaceutical intermediates?[Link]
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Blogs. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. [Link]
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Scribd. (n.d.). ICH Q2(R1) Analytical Method Validation. [Link]
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Tianming Pharmaceuticals. (2026). Analytical Method Development for Intermediate Purity & Impurities. [Link]
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ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. [Link]
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Technology Networks. (2024). Analytical Techniques in Pharmaceutical Analysis. [Link]
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Journal of Chemical and Pharmaceutical Research. (2023). Techniques for Quality Control in Pharmaceutical Analysis. [Link]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
-
LCGC. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. [Link]
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
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Comparative Efficacy of Ethyl (E)-4-(4-bromo-2-formylphenoxy)-2-butenoate in Macrocyclization Reactions
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Publish Comparison Guide & Experimental Protocol
Executive Summary & Scaffold Overview
In the pursuit of novel therapeutics, macrocycles occupy a privileged "beyond-rule-of-5" chemical space, offering unique abilities to disrupt difficult protein-protein interactions. However, the synthesis of macrocyclic libraries is historically plagued by high entropic penalties and competing oligomerization.
Ethyl (E)-4-(4-bromo-2-formylphenoxy)-2-butenoate (EBFPB) has emerged as a superior trifunctional scaffold for the Diversity-Oriented Synthesis (DOS)[1] of macrocycles. Unlike simple aliphatic precursors, EBFPB integrates three orthogonal reactive handles around a rigidified aryl ether core:
-
An electrophilic C2-formyl group (primed for chain extension via Wittig or Ugi reactions).
-
A metathesis-active (E)-2-butenoate chain (acting as a Michael acceptor or Ring-Closing Metathesis partner).
-
A C4-aryl bromide (inert to cyclization, preserved for late-stage Pd-catalyzed diversification).
This guide objectively compares the macrocyclization efficacy of EBFPB against traditional flexible precursors and details a self-validating protocol for its application in modern drug discovery workflows.
Conformational Preorganization: The Causality of Efficacy
The fundamental challenge in macrocyclization is overcoming the entropic cost of bringing two reactive chain termini into spatial proximity. Simple aliphatic di-olefins or ω -bromoalkanoic acids possess high degrees of freedom, leading to low Effective Molarities (EM) and requiring extreme, unscalable dilution to prevent intermolecular cross-reactions[2].
EBFPB solves this through conformational preorganization [2]. The rigid planar geometry of the central phenoxy ether core restricts the conformational space of the acyclic precursor. When the C2-formyl group is extended into a terminal alkene, the rigid aryl backbone forces the new alkene trajectory to fold back toward the (E)-2-butenoate chain. This preorganization lowers the activation entropy ( ΔS‡ ) for cyclization, drastically increasing the intramolecular reaction rate compared to flexible aliphatic counterparts.
Furthermore, the (E)-geometry of the butenoate biases the transition state during ruthenium-catalyzed metathesis, often translating to high stereoselectivity in the resulting macrocyclic double bond[3].
Comparative Efficacy Data
The table below benchmarks EBFPB against standard macrocyclization precursors. Data reflects average performance metrics in standard Ring-Closing Metathesis (RCM) and macrolactonization workflows.
| Scaffold Architecture | Conformational Preorganization | Avg. Macrocyclization Yield | Effective Molarity (EM) | Orthogonal Handles | Late-Stage Diversification |
| EBFPB (Trifunctional Aryl Ether) | High (Rigid Core) | 78–85% | > 10⁻² M | 3 | Yes (Aryl Bromide) |
| O-Allyl Salicylaldehyde | Medium | 60–70% | ~ 10⁻³ M | 2 | No |
| Aliphatic Di-olefins | Low (Flexible) | 35–50% | < 10⁻⁴ M | 2 | No |
| ω -Bromoalkanoic Acids | Low (Flexible) | 40–55% | < 10⁻⁴ M | 2 | No |
Orthogonal Reactivity & DOS Potential
The true efficacy of EBFPB lies in its orthogonal reactivity, which perfectly aligns with the Build/Couple/Pair (B/C/P) strategy essential for DOS[1]. The distinct electronic nature of its three functional groups ensures that reactions at one site do not cross-react with the others.
Caption: Orthogonal reactivity map of the EBFPB scaffold enabling diversity-oriented macrocyclization.
Self-Validating Experimental Protocol: RCM & Late-Stage Diversification
To validate the efficacy of EBFPB, the following step-by-step methodology details a standard Wittig/RCM/Suzuki workflow. Each step is designed with explicit mechanistic causality to ensure a self-validating system.
Caption: Step-by-step workflow for EBFPB macrocyclization and late-stage diversification.
Step 1: Chain Extension (The "Build" Phase)
-
Procedure: To a solution of hex-5-enyltriphenylphosphonium bromide (1.2 eq) in anhydrous THF at 0 °C, add KHMDS (1.2 eq). Stir for 30 mins. Dropwise add EBFPB (1.0 eq) in THF. Warm to room temperature and stir for 4 hours. Quench with sat. NH₄Cl and extract with EtOAc.
-
Causality: The Wittig reaction converts the C2-formyl group into a terminal diene system. This specific reaction is chosen for its strict chemoselectivity; the mild basic conditions leave the electrophilic (E)-2-butenoate and the aryl bromide completely intact.
Step 2: Ring-Closing Metathesis (The "Couple/Pair" Phase)
-
Procedure: Dissolve the purified diene intermediate (1.0 eq) in anhydrous, degassed CH₂Cl₂ to achieve a strict concentration of 0.001 M. Add Grubbs 2nd Generation Catalyst (5 mol%) and reflux for 12 hours under argon[4].
-
Causality: High dilution (0.001 M) is critical to kinetically favor intramolecular macrocyclization over intermolecular cross-metathesis. Grubbs II is explicitly selected because the electron-deficient α,β -unsaturated ester (the butenoate) deactivates the olefin, rendering 1st generation ruthenium catalysts ineffective[4].
Step 3: Late-Stage Diversification (The "Diversify" Phase)
-
Procedure: To a microwave vial, add the isolated macrocyclic aryl bromide (1.0 eq), an aryl boronic acid (1.5 eq), Pd(dppf)Cl₂ (5 mol%), and K₂CO₃ (2.0 eq) in a 4:1 mixture of 1,4-Dioxane/H₂O. Heat at 90 °C for 2 hours.
-
Causality: Because the C4-aryl bromide survives the RCM conditions, it serves as a highly reliable synthetic handle for Suzuki-Miyaura cross-coupling. This allows researchers to rapidly generate a vast library of functionalized macrocycles from a single, highly optimized core cyclization event[1].
References
-
Strategies for the Diversity-Oriented Synthesis of Macrocycles Chemical Reviews - ACS Publications URL:[Link][1]
-
Macrocyclization Reactions: The Importance of Conformational, Configurational, and Template-Induced Preorganization Chemical Reviews - ACS Publications URL:[Link][2]
-
Ring-Closing Metathesis Wikipedia (General Mechanistic Reference) URL:[Link][4]
-
Stereoselective Access to Z- and E-Macrocycles by Ruthenium-Catalyzed Z-Selective Ring-Closing Metathesis and Ethenolysis PMC - National Institutes of Health URL:[Link][3]
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ethyl (E)-4-(4-bromo-2-formylphenoxy)-2-butenoate proper disposal procedures
Standard Operating Procedure & Disposal Guide: ethyl (E)-4-(4-bromo-2-formylphenoxy)-2-butenoate
As a complex, multi-functional organic molecule, ethyl (E)-4-(4-bromo-2-formylphenoxy)-2-butenoate is a highly specialized building block used in advanced synthetic research and drug development. Because it houses three distinct reactive moieties—a halogenated aromatic ring, an aldehyde, and an α,β -unsaturated ester—it presents unique laboratory safety and disposal challenges.
This guide provides a self-validating framework for handling and disposing of this compound, ensuring compliance with environmental regulations while prioritizing laboratory safety.
Molecular Risk Profiling & Causality of Hazards
To establish a robust safety protocol, we must first understand the molecular vulnerabilities and reactivities of this compound. Standardizing waste procedures without understanding the underlying chemistry leads to dangerous incompatibilities.
-
Halogenated Aromatic Ring (Bromine): The presence of a bromine atom classifies this compound strictly as a halogenated organic waste [1]. Halogenated compounds require specific thermal treatment (such as rotary kiln incineration equipped with high-efficiency caustic scrubbers) because improper combustion can generate highly toxic dioxins, furans, or corrosive hydrogen bromide gas[2].
-
α,β -Unsaturated Ester (Michael Acceptor): The 2-butenoate moiety acts as a potent electrophile. In biological systems, Michael acceptors can covalently bind to cellular nucleophiles, such as the thiol groups in glutathione or cysteine residues, leading to severe sensitization and cellular toxicity[3].
-
Formyl Group (Aldehyde): Aldehydes are prone to air oxidation (forming carboxylic acids) and are highly reactive with primary amines. Mixing this waste with amine-containing waste streams can lead to unwanted exothermic Schiff base formations[4].
Waste Segregation Logic
Proper segregation is the cornerstone of laboratory safety and environmental compliance. Mixing incompatible chemicals can generate heat, toxic gases, or explosive pressure[5].
Table 1: Waste Stream Compatibility Profile
| Waste Category | Compatibility Status | Mechanistic Rationale |
| Halogenated Organics | Primary Stream | Contains >1% halogens (Br). Must be segregated to ensure proper high-temperature incineration and prevent regulatory fines[5]. |
| Non-Halogenated Organics | Incompatible | Mixing increases disposal costs and violates EPA/RCRA segregation guidelines for halogenated compounds[5]. |
| Aqueous/Acidic Waste | Incompatible | Ester hydrolysis may occur over time, altering the waste profile and potentially generating heat. |
| Amine/Base Waste | Strictly Incompatible | The aldehyde moiety will react exothermically with amines; strong bases will rapidly hydrolyze the ester[4]. |
Operational Disposal Protocol
Follow these step-by-step methodologies for the routine disposal of reaction mixtures, stock solutions, or expired batches containing ethyl (E)-4-(4-bromo-2-formylphenoxy)-2-butenoate.
Step 1: Container Selection & Preparation
-
Select a "strong and tight" amber glass waste container with a PTFE-lined screw cap[5].
-
Causality: Amber glass prevents UV-induced radical reactions with the bromine/aldehyde, while PTFE ensures chemical resistance against the ester and associated organic solvents. Never use food containers or standard polyethylene bottles[5].
Step 2: Labeling & Characterization
-
Before adding any waste, affix a hazardous waste label to the container.
-
Characterize the waste explicitly as "Halogenated Organic Waste" and list "ethyl (E)-4-(4-bromo-2-formylphenoxy)-2-butenoate" along with any carrier solvents (e.g., Dichloromethane, Chloroform)[1].
Step 3: Transfer & Volume Management
-
Transfer the waste inside a certified fume hood to prevent inhalation of any volatile carrier solvents.
-
Critical Limit: Never fill the liquid waste container beyond 75% capacity. This allows necessary headspace for vapor expansion and prevents pressure-induced ruptures[6].
Step 4: Storage & Manifesting
-
Store the sealed container in a designated, secondary containment tray within a ventilated flammable storage cabinet. Ensure it is isolated from oxidizing agents and bases[4].
-
When offering the waste to a commercial disposal facility, ensure the waste profile notes the presence of a halogenated Michael acceptor. This directs the facility to route the waste to an EPA-compliant rotary kiln incinerator[7].
Emergency Spill & Quenching Workflow
In the event of a localized spill (e.g., < 50 mL or < 50 g inside a fume hood), immediate containment and chemical deactivation are required.
-
Isolate & Ventilate: Lower the fume hood sash to an appropriate working height to maximize ventilation. Turn off any nearby ignition sources[1].
-
Containment: Surround the spill with an inert, non-combustible absorbent material (e.g., diatomaceous earth or a commercial chemical spill pad). Do NOT use combustible materials like paper towels for pure compound spills[1].
-
In-Situ Quenching (For Concentrated Spills): Because the Michael acceptor is highly reactive and sensitizing, you can quench the electrophile by carefully applying a dilute solution of a benign thiol (e.g., dodecanethiol) in the presence of a mild base. This forces a dynamic thia-Michael addition, rendering the compound chemically inert before physical cleanup[3].
-
Collection: Sweep the absorbed material using a non-sparking tool. Place the debris into a puncture-proof, sealable container[5].
-
Disposal: Label the container as "Hazardous Solid Waste - Halogenated/Brominated Debris" and submit it for institutional hazardous waste pickup[5].
Waste Segregation Workflow Visualization
The following diagram outlines the logical decision tree for routing this specific chemical into the correct disposal streams.
Caption: Workflow for the segregation and disposal of halogenated Michael acceptor waste.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
